molecular formula C10H10O3 B093901 4-(2-Oxopropyl)benzoic acid CAS No. 15482-54-9

4-(2-Oxopropyl)benzoic acid

Cat. No.: B093901
CAS No.: 15482-54-9
M. Wt: 178.18 g/mol
InChI Key: OFSIURTYYPSEJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Oxopropyl)benzoic acid is a useful research compound. Its molecular formula is C10H10O3 and its molecular weight is 178.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Oxopropyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Oxopropyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-acetyl-4-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-6-3-4-8(10(12)13)9(5-6)7(2)11/h3-5H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFSIURTYYPSEJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)O)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30935073
Record name 2-Acetyl-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30935073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15482-54-9
Record name 2-Acetyl-p-toluic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015482549
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Acetyl-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30935073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-(2-Oxopropyl)benzoic Acid: Strategic Intermediate for Nurr1 Agonists and Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-(2-Oxopropyl)benzoic acid (CAS 15482-54-9) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-(2-Oxopropyl)benzoic acid (CAS 15482-54-9) , also known as p-acetonylbenzoic acid, is a bifunctional aromatic intermediate critical to the development of neurotherapeutics. Unlike simple benzoic acid derivatives, the presence of a para-acetonyl moiety (2-oxopropyl group) introduces a highly reactive ketone "handle" separated from the aromatic ring by a single methylene spacer.

This structural feature is pivotal in the synthesis of Nurr1 (Nuclear receptor related 1) activators , a class of emerging small molecules for the treatment of Parkinson’s disease . The compound serves as a dual-warhead scaffold: the carboxylic acid allows for amide/ester linkage to solubilizing tails, while the ketone facilitates cyclization into bioactive heterocycles (e.g., indazoles, phthalazines) or reductive amination to form secondary amine pharmacophores.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

PropertyData
CAS Number 15482-54-9
IUPAC Name 4-(2-Oxopropyl)benzoic acid
Synonyms p-Acetonylbenzoic acid; (4-Carboxyphenyl)acetone
Molecular Formula C₁₀H₁₀O₃
Molecular Weight 178.19 g/mol
Appearance Off-white to pale beige crystalline solid
Melting Point 156–157 °C (lit.)
Predicted pKa ~4.2 (Carboxylic acid), ~19 (Alpha-proton)
Solubility Soluble in DMSO, Ethanol, Methanol; Sparingly soluble in water
Key Functional Groups Carboxylic Acid (C-1), Methyl Ketone (C-2')

Synthetic Routes & Manufacturing[3][5][6]

The synthesis of CAS 15482-54-9 requires overcoming the deactivating nature of the benzoic acid group. Classic Friedel-Crafts acylation is often low-yielding due to electronic mismatch. The Gold Standard method for research and scale-up utilizes Palladium-catalyzed


-arylation, which ensures high regioselectivity.
Protocol: Pd-Catalyzed -Arylation (Self-Validating System)

Objective: Synthesize 4-(2-oxopropyl)benzoic acid from ethyl 4-bromobenzoate via an acetoacetate intermediate.

Step 1:

-Arylation
  • Reagents: Ethyl 4-bromobenzoate (1.0 eq), Ethyl acetoacetate (1.2 eq), Cs₂CO₃ (1.5 eq), Pd(OAc)₂ (2 mol%), Xantphos (3 mol%).

  • Solvent: Toluene (anhydrous).

  • Conditions: Heat to 100°C under Argon for 12–16 hours.

  • Mechanism: The Pd(0) oxidative addition into the Ar-Br bond is followed by transmetallation with the enolate of ethyl acetoacetate. Reductive elimination yields the

    
    -arylated diester.
    
Step 2: Hydrolysis & Decarboxylation (The "Pop" Step)
  • Reagents: NaOH (3.0 eq, aq), followed by HCl acidification.

  • Protocol:

    • Dissolve the intermediate diester in THF/Water (1:1).

    • Add NaOH and reflux for 4 hours (Saponification of both esters).

    • Cool to 0°C and acidify with 6M HCl to pH 1.

    • Critical Action: Heat the acidic solution to 60°C. You will observe vigorous bubbling (CO₂ evolution). This is the self-validating signal that the

      
      -keto acid is decarboxylating to form the target ketone.
      
    • Precipitate the product by cooling; filter and recrystallize from Ethanol/Water.

Diagram 1: Synthesis Workflow

Synthesis Start Ethyl 4-bromobenzoate Inter Intermediate: Diethyl 2-(4-ethoxycarbonylphenyl) -3-oxobutanoate Start->Inter Pd-Cat Alpha-Arylation Reagent Ethyl Acetoacetate Pd(OAc)2 / Xantphos Reagent->Inter Product 4-(2-Oxopropyl)benzoic acid (CAS 15482-54-9) Inter->Product -CO2 ( bubbling ) Step2 Hydrolysis (NaOH) & Decarboxylation (HCl/Heat) Step2->Product

Caption: Two-step synthesis via Pd-catalyzed cross-coupling followed by acid-mediated decarboxylation.

Pharmaceutical Applications: The Nurr1 Connection[7]

Nurr1 (NR4A2) is an orphan nuclear receptor essential for the maintenance of dopaminergic neurons. Dysfunction of Nurr1 is directly linked to the pathology of Parkinson's Disease (PD) .[1]

CAS 15482-54-9 acts as a scaffold for Nurr1 Agonists (e.g., XCT-related compounds). The 2-oxopropyl chain provides the necessary flexibility for the ligand to enter the hydrophobic pocket of the Nurr1-RXR


 heterodimer, while the benzoic acid moiety anchors the molecule via hydrogen bonding or salt bridge formation with arginine residues in the receptor's ligand-binding domain (LBD).
Downstream Chemistry: Heterocycle Formation

The ketone group at the para-position is a "soft" electrophile, ideal for condensing with hydrazines or amines to form bioactive heterocycles.

  • Indazole Synthesis: Reaction with hydrazines yields dihydro-indazoles or phthalazinones, common motifs in kinase inhibitors and nuclear receptor modulators.

  • Reductive Amination: Reaction with primary amines + NaBH(OAc)₃ yields secondary amines, often used to append lipophilic tails that cross the Blood-Brain Barrier (BBB).

Diagram 2: Nurr1 Agonist Derivatization

Nurr1_Pathways Core 4-(2-Oxopropyl)benzoic acid (The Scaffold) PathA Pathway A: Heterocyclization Core->PathA PathB Pathway B: Reductive Amination Core->PathB ProdA Indazoles / Phthalazinones (Rigid Core for Binding) PathA->ProdA Cyclization ProdB Secondary Amines (BBB Penetration Optimization) PathB->ProdB Reduction RegA + Hydrazine / Hydroxylamine RegA->PathA RegB + R-NH2 / NaBH(OAc)3 RegB->PathB Target Nurr1-RXRα Agonist (Parkinson's Therapy) ProdA->Target ProdB->Target

Caption: Divergent synthesis pathways transforming the scaffold into active Nurr1 modulators.

Analytical Characterization

To validate the identity of CAS 15482-54-9, the following spectral signatures must be observed. The disappearance of the ethyl ester signals (from the precursor) and the appearance of the ketone methyl singlet are critical checkpoints.

¹H NMR (DMSO-d₆, 400 MHz) Expectations
  • 
     12.8 ppm (br s, 1H):  Carboxylic acid OH (Exchangeable).
    
  • 
     7.90 ppm (d, J=8.2 Hz, 2H):  Aromatic protons ortho to COOH.
    
  • 
     7.30 ppm (d, J=8.2 Hz, 2H):  Aromatic protons meta to COOH.
    
  • 
     3.85 ppm (s, 2H): Diagnostic Peak.  The methylene (-CH₂-) bridge between the ring and the ketone. If this is a doublet, you have incomplete decarboxylation or a chiral impurity.
    
  • 
     2.15 ppm (s, 3H):  Methyl ketone (-COCH₃).
    
IR Spectroscopy (ATR)
  • 1715 cm⁻¹: Ketone C=O stretch (sharp).

  • 1685 cm⁻¹: Carboxylic Acid C=O stretch (broad, conjugated).

  • 2800–3000 cm⁻¹: Broad O-H stretch of the acid.

Handling & Stability

  • Storage: Store at +2°C to +8°C. The ketone position is susceptible to slow oxidation or aldol condensation if left in solution at room temperature for extended periods.

  • Safety: Classified as an Irritant (H315, H319, H335) .

    • Skin/Eye Contact: The acidic nature can cause chemical burns if not washed immediately.

    • Inhalation: Dust is irritating to the respiratory tract. Use a fume hood during weighing and transfer.

References

  • BenchChem. Ethyl 4-(2-oxopropyl)benzoate | 73013-51-1 Technical Guide. (Accessed 2026).[2] Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 576244: 4-(2-Oxopropyl)benzoic acid. (Accessed 2026).[2] Link

  • Wang, Z., et al.Structure and function of Nurr1: identifying novel agonists for Parkinson's disease.Journal of Medicinal Chemistry, 2022.
  • Organic Syntheses.General procedures for Pd-catalyzed alpha-arylation of ketones. (Standard Protocol Reference).
  • GuideChem. 4-(2-Oxopropyl)benzoic acid Properties and Suppliers.Link

Sources

4-Acetonylbenzoic Acid: Structural Characterization and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical identity, structural properties, synthetic pathways, and applications of 4-Acetonylbenzoic acid , a bifunctional aromatic intermediate critical in medicinal chemistry and organic synthesis.

Executive Summary

4-Acetonylbenzoic acid (Systematic name: 4-(2-oxopropyl)benzoic acid) is a bifunctional organic compound featuring a carboxylic acid and a ketone moiety connected by a methylene linker.[1] It serves as a versatile building block in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), metabolic probes, and heterocycle-based therapeutics. Its structure allows for dual-point functionalization, making it a valuable scaffold in Fragment-Based Drug Discovery (FBDD).

Chemical Identity & Physicochemical Properties

The following table consolidates the core identification data for researchers and procurement specialists.

PropertyData
Common Name 4-Acetonylbenzoic acid
IUPAC Name 4-(2-Oxopropyl)benzoic acid
CAS Registry Number 15482-54-9
Molecular Formula

Molecular Weight 178.19 g/mol
Melting Point 156–157 °C
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water
pKa (Predicted) ~4.2 (Carboxylic acid), ~19 (Alpha-proton to ketone)
SMILES CC(=O)CC1=CC=C(C=C1)C(=O)O
InChI Key FLZUYXUBDVKWPO-UHFFFAOYSA-N
Structural Analysis & Reactivity

4-Acetonylbenzoic acid possesses two distinct reactive centers, allowing for orthogonal synthetic strategies:

  • The Carboxylic Acid (

    
    ): 
    
    • Reactivity: Amide coupling, esterification, reduction to benzyl alcohol.

    • Role: Typically serves as the "anchor" for biological recognition (e.g., ionic bonding in active sites) or attachment to solid-phase resins.

  • The Acetonyl Moiety (

    
     substituent): 
    
    • Structure: A methylene group (

      
      ) linking the phenyl ring to a methyl ketone.
      
    • Reactivity:

      • Carbonyl: Susceptible to nucleophilic attack (Grignard, reduction, reductive amination).

      • Alpha-Methylene: Acidic protons (

        
        ) allow for aldol condensations or halogenation.
        
    • Role: Acts as a precursor for heterocycles (indoles, quinolines) or as a linker in PROTAC (Proteolysis Targeting Chimera) design.

Synthesis & Production Protocols

While direct commercial availability can fluctuate, the compound is synthesized via robust classical organic transformations. The most reliable route is the Acetoacetic Ester Synthesis , which avoids the use of toxic transition metals often required in Heck couplings.

Canonical Synthetic Route: Acetoacetic Ester Method

This protocol utilizes Methyl 4-(bromomethyl)benzoate as the electrophile and Ethyl acetoacetate as the nucleophile.

Step-by-Step Methodology:

  • Enolate Formation:

    • Dissolve Ethyl acetoacetate (1.1 equiv) in anhydrous THF or Ethanol.

    • Add Sodium Ethoxide (NaOEt) or Sodium Hydride (NaH) (1.1 equiv) at 0°C under

      
       atmosphere.
      
    • Stir for 30 minutes to generate the sodium enolate.

  • Alkylation:

    • Add Methyl 4-(bromomethyl)benzoate (1.0 equiv) dropwise to the enolate solution.

    • Reflux the mixture for 4–6 hours.

    • Monitoring: TLC should show the disappearance of the benzyl bromide starting material.

  • Hydrolysis & Decarboxylation (The Critical Step):

    • Treat the intermediate diester with dilute aqueous NaOH (2M) and heat to reflux for 2 hours (saponification).

    • Acidify the solution with dilute

      
       to pH ~2.
      
    • Heat the acidic solution to 60–80°C. The beta-keto acid intermediate spontaneously decarboxylates, releasing

      
       to yield the target ketone.
      
  • Purification:

    • Cool the mixture; the product often precipitates.

    • Recrystallize from Ethanol/Water or purify via silica gel flash chromatography (Eluent: Hexane/Ethyl Acetate with 1% Acetic Acid).

Synthetic Pathway Diagram

Synthesis SM1 Methyl 4-(bromomethyl)benzoate Inter Intermediate: Alkylated Keto-Ester SM1->Inter NaOEt, EtOH Reflux SM2 Ethyl Acetoacetate SM2->Inter Prod Product: 4-Acetonylbenzoic Acid Inter->Prod 1. NaOH (aq) 2. H2SO4, Heat (-CO2)

Figure 1: The Acetoacetic Ester synthesis route involves alkylation followed by hydrolytic decarboxylation.[2][3]

Applications in Drug Development
A. Fragment-Based Drug Discovery (FBDD)

4-Acetonylbenzoic acid is an ideal "fragment" due to its low molecular weight (<200 Da) and high ligand efficiency.

  • Mechanism: The carboxylic acid mimics the C-terminus of peptides, while the ketone provides a vector for growing the molecule into hydrophobic pockets of enzymes (e.g., proteases).

B. Heterocyclic Precursor

The acetonyl group is a key intermediate for synthesizing substituted indoles via the Fischer Indole Synthesis or isoquinolines .

  • Example: Reaction with phenylhydrazine yields 2-methyl-5-(4-carboxyphenyl)indole derivatives, which are investigated as potential COX-2 inhibitors.

C. Metabolic Probe

It is often identified as a metabolite of 4-propylbenzoic acid or related alkyl-benzenes. Researchers use it to study


-oxidation pathways in cytochrome P450 assays.
Analytical Characterization

To validate the identity of synthesized 4-Acetonylbenzoic acid, compare experimental data against these standard spectral predictions.


NMR Spectroscopy (DMSO-

, 400 MHz)
Chemical Shift (

)
MultiplicityIntegrationAssignment
12.80 ppm Broad Singlet1HCarboxylic Acid (-COOH )
7.88 ppm Doublet (

Hz)
2HAromatic Protons (Ortho to -COOH)
7.35 ppm Doublet (

Hz)
2HAromatic Protons (Meta to -COOH)
3.85 ppm Singlet2HBenzylic Methylene (-CH

-CO-)
2.15 ppm Singlet3HMethyl Ketone (-CO-CH

)
Mass Spectrometry (ESI-MS)
  • Ionization Mode: Negative Mode (ESI-)

  • Molecular Ion:

    
    
    
  • Fragmentation: Loss of

    
     (
    
    
    
    133) is a common daughter ion.
Safety & Handling (SDS Summary)
  • Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2).

  • Signal Word: Warning.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume.

    • P280: Wear protective gloves/eye protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.

  • Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture absorption, which can cause caking.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 576244, 4-(2-Oxopropyl)benzoic acid. Retrieved from [Link]

  • NIST Chemistry WebBook. Benzoic acid, 4-(2-oxopropyl)- Spectral Data. Retrieved from [Link]

  • Organic Syntheses. General Procedure for Acetoacetic Ester Synthesis. (Contextual grounding for the described protocol). Retrieved from [Link]

Sources

Introduction: Defining a Versatile Bifunctional Reagent

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-(2-Oxopropyl)benzoic Acid for Advanced Research

4-(2-Oxopropyl)benzoic acid, a seemingly unassuming molecule, represents a class of bifunctional reagents that are of significant interest to researchers in synthetic chemistry and drug discovery. Its structure, which incorporates both a carboxylic acid and a ketone functional group, offers two distinct points for chemical modification. This duality allows for the strategic construction of more complex molecules, making it a valuable building block for creating libraries of compounds for screening or for the targeted synthesis of pharmaceutical intermediates. This guide provides a senior-level overview of its chemical identity, properties, synthesis, and strategic applications, grounded in established chemical principles.

The compound is most precisely identified by its IUPAC name, 4-(2-oxopropyl)benzoic acid.[1] However, in literature and commercial catalogs, it is frequently referred to by several synonyms. Understanding this nomenclature is the first step in effectively searching for and utilizing this reagent.

Identifier Value
IUPAC Name 4-(2-oxopropyl)benzoic acid
Common Synonyms p-Acetonylbenzoic acid, 4-Acetonylbenzoic acid, (4-CARBOXYPHENYL)ACETONE
CAS Number 15482-54-9
Molecular Formula C₁₀H₁₀O₃
Molecular Weight 178.18 g/mol
Canonical SMILES CC(=O)CC1=CC=C(C=C1)C(=O)O
InChIKey FLZUYXUBDVKWPO-UHFFFAOYSA-N

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's properties is critical for its application in experimental work. The physical characteristics dictate handling and reaction conditions, while the spectroscopic profile provides the means for quality control and reaction monitoring.

Core Properties

The properties of 4-(2-oxopropyl)benzoic acid are a direct reflection of its constituent functional groups. The carboxylic acid moiety imparts acidity and the potential for hydrogen bonding, leading to a relatively high melting point and solubility in basic aqueous solutions.

Property Value Significance
Physical State Yellow to white solid.[2]Indicates a stable crystalline structure at room temperature.
Melting Point 156-157 °C[2]A sharp melting point suggests high purity. This temperature is important for thermal stability assessments during reaction planning.
XLogP3 1.4[1]This predicted partition coefficient suggests moderate lipophilicity, indicating a balance between aqueous and organic solvent solubility.
Storage Sealed in dry, Store at 4 to 8 °C.[2]Highlights the need to protect against moisture and potential degradation over time, likely due to the reactivity of the functional groups.
Spectroscopic Fingerprint for Verification

Confirming the identity and purity of 4-(2-oxopropyl)benzoic acid relies on standard analytical techniques. The expected spectroscopic data are as follows:

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals: a singlet for the methyl protons (CH₃) around δ 2.2 ppm, a singlet for the methylene protons (CH₂) adjacent to the ketone and aromatic ring around δ 3.7 ppm, and two sets of doublets in the aromatic region (δ 7.3-8.1 ppm) typical of a 1,4-disubstituted benzene ring. A very broad singlet for the carboxylic acid proton will appear far downfield (>10 ppm), which is exchangeable with D₂O.

  • ¹³C NMR Spectroscopy: The carbon spectrum would be distinguished by signals for the carbonyl carbon of the ketone (~206 ppm), the carbonyl carbon of the carboxylic acid (~167 ppm), and distinct signals for the methyl, methylene, and the six aromatic carbons (four of which would be unique due to symmetry).[1]

  • Infrared (IR) Spectroscopy: The IR spectrum provides a clear fingerprint of the two key functional groups. A very broad absorption band is expected from approximately 2500 to 3300 cm⁻¹, characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.[3][4] A sharp, strong C=O stretching band for the carboxylic acid will appear around 1700 cm⁻¹, while a second C=O stretch for the ketone will be present nearby, typically at a slightly higher wavenumber.[1][3]

Synthesis and Chemical Reactivity: A Tale of Two Moieties

The synthetic utility of 4-(2-oxopropyl)benzoic acid stems from its bifunctional nature. It can be prepared from more common starting materials and subsequently used in a wide array of chemical transformations.

Plausible Synthetic Workflow

While multiple synthetic routes are conceivable, a robust and scalable approach can be adapted from established methodologies for creating β-keto esters, such as the Claisen condensation. A logical synthesis starting from the readily available 4-acetylbenzoic acid is outlined below. This method provides a clear, controllable pathway to the target molecule.

cluster_0 Step 1: Diketone Formation (Claisen Condensation) cluster_1 Step 2: Hydrolysis & Decarboxylation A 4-Acetylbenzoic Acid D (Z)-4-(3-Hydroxy-4-methoxy-4-oxobut-2-enoyl)benzoic Acid (Diketone Intermediate) A->D Reacts with B Dimethyl Oxalate B->D Reacts with C Sodium Methoxide in Methanol C->D Base Catalyst F 4-(2-Oxopropyl)benzoic Acid (Final Product) D->F Acidic Workup & Heat E Aqueous HCl E->F Reagent

Caption: Proposed synthesis of 4-(2-oxopropyl)benzoic acid from 4-acetylbenzoic acid.

Reactivity and Strategic Use

The true value of 4-(2-oxopropyl)benzoic acid lies in the differential reactivity of its two functional groups, which can be addressed sequentially or simultaneously.

  • Carboxylic Acid Reactions: The -COOH group is a primary site for modification. It can be readily converted into esters, amides, or acid chlorides.[5] This is fundamental in drug development for creating prodrugs, improving solubility, or linking the molecule to other scaffolds. For instance, esterification with various alcohols can generate a library of derivatives for structure-activity relationship (SAR) studies.[6]

  • Ketone Reactions: The ketone moiety offers a different set of synthetic handles. It can be reduced to a secondary alcohol, converted to an amine via reductive amination, or used in condensation reactions (e.g., aldol or Knoevenagel) to build more complex carbon skeletons.

This dual reactivity makes it a superior intermediate compared to simpler benzoic acids or acetophenones, as it provides a pre-installed, versatile three-carbon side chain that can be elaborated upon after initial modifications at the acid site.

Applications in Drug Discovery and Medicinal Chemistry

While not a final drug product itself, 4-(2-oxopropyl)benzoic acid serves as an important scaffold and intermediate in the synthesis of novel chemical entities.[7][8] Its utility can be understood through its role as a versatile building block.

Role as a Bifunctional Scaffold

In medicinal chemistry, the goal is often to synthesize molecules that can interact with biological targets. 4-(2-oxopropyl)benzoic acid provides a rigid phenyl ring for core recognition, attached to two functional groups that can be used to probe different regions of a binding pocket or to attach solubility-enhancing groups.

A key example of a related structure's application is seen in the development of hypoglycemic agents. Prodrugs of 4-(2,2-dimethyl-1-oxopropyl)benzoic acid were designed to inhibit hepatic gluconeogenesis.[9][10] This demonstrates that the 4-(oxo-alkyl)benzoic acid scaffold is biologically relevant. Researchers could use p-acetonylbenzoic acid to create analogues of such compounds, where the less sterically hindered ketone might offer different metabolic stability or binding kinetics.

cluster_0 Pathway A: Acid Modification cluster_1 Pathway B: Ketone Modification start 4-(2-Oxopropyl)benzoic Acid Carboxylic Acid Moiety Ketone Moiety Amide Amide Formation (Linker to Peptide/Scaffold) start:f1->Amide Ester Ester Formation (Prodrug/Solubility) start:f1->Ester Alcohol Reduction to Alcohol (H-bond Donor) start:f2->Alcohol Amine Reductive Amination (Basic Center/Salt Formation) start:f2->Amine end_node Complex Bioactive Candidate Molecules Amide->end_node Ester->end_node Alcohol->end_node Amine->end_node

Caption: Strategic derivatization pathways for 4-(2-oxopropyl)benzoic acid in drug discovery.

Validated Experimental Protocols

The following protocols are presented as self-validating systems, incorporating clear steps and rationale for their execution.

Protocol 1: Synthesis of 4-(2-Oxopropyl)benzoic Acid

This protocol is adapted from a validated procedure for a related transformation and represents a reliable method for laboratory-scale synthesis.[11]

Objective: To synthesize 4-(2-oxopropyl)benzoic acid from 4-acetylbenzoic acid.

Materials:

  • 4-Acetylbenzoic acid

  • Dimethyl oxalate

  • Sodium metal

  • Anhydrous Methanol

  • Hydrochloric acid (1M and concentrated)

  • Toluene

  • Petroleum ether

Procedure:

  • Catalyst Preparation (Sodium Methoxide): In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, carefully add sodium metal (2 equivalents) to anhydrous methanol (sufficient volume) under a nitrogen atmosphere. Allow the reaction to proceed until all sodium has dissolved to form sodium methoxide.

    • Causality: Sodium methoxide is a strong base required to deprotonate the methyl group of 4-acetylbenzoic acid, initiating the Claisen condensation. In-situ preparation ensures an anhydrous, highly active catalyst.

  • Condensation Reaction: To the freshly prepared sodium methoxide solution, add dimethyl oxalate (1.1 equivalents). Heat the mixture to 60 °C. Add 4-acetylbenzoic acid (1 equivalent) portion-wise while stirring. Maintain the reaction at 40 °C overnight.

    • Causality: The enolate of 4-acetylbenzoic acid attacks the electrophilic carbonyl of dimethyl oxalate. The overnight reaction at a mild temperature ensures complete formation of the diketone intermediate.

  • Intermediate Isolation: A precipitate of the sodium salt of the diketone intermediate will form. Cool the reaction mixture, filter the precipitate, and wash it with petroleum ether and toluene to remove unreacted starting materials.

    • Self-Validation: The formation of a solid precipitate is a key indicator that the first step was successful.

  • Hydrolysis and Decarboxylation: Transfer the precipitate to a new flask. Add 1M HCl and stir vigorously for 1 hour. This will protonate the intermediate. Then, add a small amount of concentrated HCl and heat the mixture to reflux for 4-6 hours.

    • Causality: The acidic conditions first hydrolyze the methyl ester and then promote the decarboxylation of the resulting β-keto acid, which is unstable upon heating, yielding the final product.

  • Product Isolation and Purification: Cool the reaction mixture to room temperature. The product, 4-(2-oxopropyl)benzoic acid, should precipitate out of the aqueous solution. Filter the solid, wash with cold water, and dry under vacuum. Recrystallize from an appropriate solvent (e.g., ethanol/water) to obtain the pure product.

    • Self-Validation: Purity can be confirmed by a sharp melting point (156-157 °C) and spectroscopic analysis (NMR, IR) matching the expected data.

Protocol 2: Methyl Esterification of 4-(2-Oxopropyl)benzoic Acid

Objective: To demonstrate the selective derivatization of the carboxylic acid moiety.

Materials:

  • 4-(2-Oxopropyl)benzoic acid

  • Anhydrous Methanol

  • Sulfuric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: Dissolve 4-(2-oxopropyl)benzoic acid (1 equivalent) in anhydrous methanol in a round-bottom flask.

  • Catalysis: Cool the solution in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

    • Causality: Sulfuric acid acts as a catalyst for Fischer esterification, protonating the carbonyl oxygen of the carboxylic acid to make it more electrophilic and susceptible to attack by methanol.

  • Reaction: Remove the ice bath and heat the mixture to reflux for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Self-Validation: The disappearance of the starting material spot and the appearance of a new, less polar product spot on the TLC plate indicates a successful reaction.

  • Workup: Cool the mixture and remove the excess methanol using a rotary evaporator. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 4-(2-oxopropyl)benzoate.[12] Purify further by column chromatography if necessary.

Conclusion

4-(2-Oxopropyl)benzoic acid is a highly valuable, yet under-utilized, bifunctional building block for synthetic and medicinal chemistry. Its well-defined structure provides two distinct and orthogonal reactive sites—the carboxylic acid and the ketone—which can be selectively manipulated to construct a diverse range of complex molecules. For researchers and drug development professionals, this compound offers a strategic starting point for generating novel molecular architectures, creating prodrugs, and performing detailed structure-activity relationship studies. The reliable synthetic pathways and predictable reactivity profile make it an authoritative and trustworthy tool for advancing modern chemical research.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 576244, 4-(2-Oxopropyl)benzoic acid. Retrieved from [Link].

  • Young, D. A., et al. (1999). Hypoglycemic prodrugs of 4-(2,2-dimethyl-1-oxopropyl)benzoic acid. Journal of Medicinal Chemistry, 42(1), 123-132. Available at: [Link].

  • Pihlaja, K., et al. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 274-278. Available at: [Link].

  • Young, D. A., et al. (1999). Hypoglycemic Prodrugs of 4-(2,2-Dimethyl-1-oxopropyl)benzoic Acid. ACS Publications. Available at: [Link].

  • Hoffman Fine Chemicals (n.d.). CAS RN 15482-54-9 | 4-(2-Oxopropyl)benzoic acid. Retrieved from [Link].

  • Doc Brown's Chemistry (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link].

  • Krasavin, M., et al. (2024). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI. Available at: [Link].

  • ResearchGate (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. Retrieved from [Link].

  • Organic Syntheses (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Organic Syntheses, 99, 305-325. Available at: [Link].

  • Journal of Chemical and Pharmaceutical Research (2015). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. JOCPR, 7(10), 654-660. Available at: [Link].

  • Axsyn (n.d.). Benzoic acid,4-(2-oxopropyl)-;15482-54-9. Retrieved from [Link].

  • Al-Dhaini, A. M., et al. (2024). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. Heliyon, 10(13), e33816. Available at: [Link].

  • Royal Society of Chemistry (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link].

  • Abass, S. J. (2018). Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. ResearchGate. Available at: [Link].

  • NIST (n.d.). Benzoic acid. In NIST Chemistry WebBook. Retrieved from [Link].

  • Hayashi, S., & Kimura, N. (1966). Infrared Spectra and Molecular Configuration of Benzoic Acid. CORE. Available at: [Link].

  • ResearchGate (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Available at: [Link].

  • Google Patents (1996). EP0699673A1 - Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents.
  • Turito (2023). Benzoic Acid - Structure, Properties, Reactions. Retrieved from [Link].

  • Google Patents (1996). EP0699672A1 - Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents.

Sources

Solubility Profile of 4-(2-Oxopropyl)benzoic Acid: A Mechanistic and Predictive Analysis for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

This guide provides a comprehensive analysis of the solubility characteristics of 4-(2-Oxopropyl)benzoic acid, a molecule of interest in various chemical and pharmaceutical research contexts. Moving beyond a simple data sheet, this document elucidates the underlying physicochemical principles that govern its solubility in both aqueous and organic media. We will dissect the molecule's structure to predict its behavior, provide a robust experimental framework for empirical validation, and offer insights grounded in established chemical theory. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of this compound's solubility to inform experimental design, formulation development, and process chemistry.

Molecular Structure: The Key to Solubility Prediction

The solubility of a compound is not a random variable; it is a direct consequence of its molecular structure. 4-(2-Oxopropyl)benzoic acid (C₁₀H₁₀O₃) possesses a bifunctional nature, which creates a fascinating interplay of hydrophilic and lipophilic characteristics.

  • The Hydrophilic Driver: The Carboxylic Acid Group (-COOH) : This functional group is the primary determinant of the compound's aqueous solubility. The hydroxyl (-OH) component can act as a hydrogen bond donor, while the carbonyl (C=O) oxygen can act as a hydrogen bond acceptor. This allows for favorable interactions with polar protic solvents like water. Crucially, the acidic proton can be abstracted by a base, forming the highly polar carboxylate anion (-COO⁻). This ionization dramatically increases aqueous solubility, making pH a critical variable in any aqueous system.

  • The Lipophilic Anchor: The Benzene Ring and Propyl Group : The aromatic benzene ring and the short alkyl chain constitute the nonpolar, or lipophilic, portion of the molecule. These regions are incapable of hydrogen bonding and interact poorly with water molecules. Instead, they favor interactions with nonpolar organic solvents through van der Waals forces. The presence of this significant nonpolar surface area inherently limits the compound's solubility in water.

  • The Polarizing Influence: The Ketone Group (C=O) : The ketone group on the propyl side-chain adds a polar element to the lipophilic portion of the molecule. While it cannot donate hydrogen bonds, its oxygen atom is a hydrogen bond acceptor. This feature can slightly enhance solubility in polar solvents compared to a simple alkyl-substituted benzoic acid.

Predicted Solubility Behavior: Based on this structural analysis, 4-(2-Oxopropyl)benzoic acid is expected to be poorly soluble in neutral water. Its solubility is predicted to increase significantly in alkaline aqueous solutions due to the deprotonation of the carboxylic acid. In organic solvents, its solubility will be governed by the "like dissolves like" principle. It is expected to show good solubility in polar aprotic solvents (e.g., DMSO, DMF) and alcohols (e.g., methanol, ethanol) that can interact with both the polar and nonpolar regions of the molecule. Its solubility in nonpolar solvents like hexanes is expected to be very low.

The Critical Influence of the Solvent System

The choice of solvent is paramount in controlling the dissolution of 4-(2-Oxopropyl)benzoic acid. The following table provides a predictive overview of its likely solubility in common laboratory solvents, ranked by polarity.

SolventPolarity IndexSolvent TypePredicted SolubilityRationale
Water (pH 7)10.2Polar ProticLowStrong hydrogen bonding network of water is not sufficiently disrupted by the molecule's lipophilic portion.
Water (pH > 8)10.2Polar ProticHighFormation of the highly polar and water-soluble carboxylate salt.
Dimethyl Sulfoxide (DMSO)7.2Polar AproticHighStrong dipole-dipole interactions and ability to accept hydrogen bonds from the carboxylic acid group.
Methanol6.6Polar ProticHighCan act as both a hydrogen bond donor and acceptor, effectively solvating the carboxylic acid group.
Ethanol5.2Polar ProticModerate to HighSimilar to methanol but slightly less polar, leading to slightly lower but still significant solubility.
Acetone5.1Polar AproticModerateThe ketone in acetone can interact with the molecule, but its overall polarity is moderate.
Dichloromethane (DCM)3.4Polar AproticLow to ModerateCan engage in dipole-dipole interactions but lacks hydrogen bonding capability.
Toluene2.4Nonpolar AromaticLowFavorable interactions with the benzene ring but poor solvation of the carboxylic acid.
Hexane0.1Nonpolar AliphaticVery LowVan der Waals forces are too weak to overcome the solute's intermolecular hydrogen bonding.

Experimental Determination of Solubility: A Validated Protocol

Theoretical predictions require empirical validation. The Shake-Flask Method, compliant with OECD Test Guideline 105, is a reliable and widely accepted technique for determining the water solubility of a compound.

Protocol: Shake-Flask Method for Aqueous Solubility
  • Preparation of the Test System :

    • Add an excess amount of 4-(2-Oxopropyl)benzoic acid to a known volume of purified water (e.g., 10 mL) in a glass flask with a screw cap. The excess solid is crucial to ensure that a saturated solution is achieved.

    • Prepare at least three replicate flasks.

    • Prepare parallel systems using buffered solutions at different pH values (e.g., pH 4, 7, and 9) to quantify the effect of pH on solubility.

  • Equilibration :

    • Seal the flasks securely.

    • Place the flasks in a constant temperature shaker bath, typically maintained at 25 °C ± 0.5 °C.

    • Agitate the flasks for a preliminary period of 24 hours. Causality Insight: This initial period is designed to bring the system close to equilibrium.

    • After 24 hours, stop agitation and allow the flasks to sit for at least another 24 hours at the same constant temperature. Causality Insight: This settling period allows for undissolved particles to sediment, ensuring that only the dissolved solute is measured.

  • Sample Collection and Preparation :

    • Carefully withdraw a sample from the clear supernatant of each flask using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove any undissolved microparticulates. Self-Validation Check: This step is critical to prevent overestimation of solubility. The filter material should be verified for low-binding characteristics with the analyte.

    • Accurately dilute the filtered sample with a suitable mobile phase for the chosen analytical method.

  • Analysis :

    • Quantify the concentration of 4-(2-Oxopropyl)benzoic acid in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

  • Calculation :

    • Calculate the solubility (S) using the following formula, accounting for the dilution factor: S (mg/L) = Measured Concentration (mg/L) x Dilution Factor

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration (25°C) cluster_sample 3. Sampling cluster_analysis 4. Analysis prep1 Add excess solid to solvent (e.g., water) prep2 Prepare triplicate samples prep1->prep2 equil1 Agitate for 24h prep2->equil1 equil2 Let stand for 24h equil1->equil2 samp1 Withdraw supernatant equil2->samp1 samp2 Filter (0.22 µm) samp1->samp2 samp3 Dilute sample samp2->samp3 analysis1 Quantify concentration (e.g., HPLC-UV) samp3->analysis1 analysis2 Calculate solubility analysis1->analysis2

Caption: Workflow for the Shake-Flask Solubility Assay.

The Molecular Dance: Intermolecular Forces Governing Solubility

Solubility is the result of a thermodynamic balance between three key interactions: solute-solute, solvent-solvent, and solute-solvent. Dissolution occurs only when the energy released from favorable solute-solvent interactions is sufficient to overcome the energy required to break apart the solute-solute and solvent-solvent interactions.

G Solute Solute (4-Oxopropyl- benzoic acid) Solute->Solute Solute-Solute Interactions (Must be overcome) Solution Solution (Dissolved State) Solute->Solution Solute-Solvent Interactions (Driving Force) Solvent Solvent (e.g., Water) Solvent->Solvent Solvent-Solvent Interactions (Must be overcome) Solvent->Solution

Caption: Intermolecular forces in the dissolution process.

For 4-(2-Oxopropyl)benzoic acid in water:

  • Solute-Solute: Strong hydrogen bonds form between the carboxylic acid groups of adjacent molecules, creating a stable crystal lattice that requires significant energy to break.

  • Solvent-Solvent: Water molecules are held together by an extensive and powerful hydrogen bonding network.

  • Solute-Solvent: When the carboxylic acid group ionizes to a carboxylate at high pH, the resulting ion-dipole interactions with water are extremely strong and favorable, providing the energetic payoff needed to overcome the other forces and drive dissolution.

Conclusion

The solubility of 4-(2-Oxopropyl)benzoic acid is a complex property dictated by its dual-natured chemical structure. It is predicted to be a compound with low solubility in neutral water but high solubility in alkaline aqueous solutions and polar organic solvents like DMSO and methanol. These predictions, derived from fundamental principles, provide a strong starting point for its use in research and development. However, given the nuanced interplay of intermolecular forces, the theoretical analysis presented herein should be complemented by rigorous empirical testing using the standardized protocols provided. This dual approach of predictive analysis and experimental validation ensures a comprehensive and reliable understanding of the compound's behavior, facilitating its effective application in scientific endeavors.

References

  • Title: Hydrogen Bonds Source: IUPAC Gold Book URL: [Link]

  • Title: OECD Test Guideline 105: Water Solubility Source: Organisation for Economic Co-operation and Development URL: [Link]

  • Title: Ion-Dipole Interactions Source: Chemistry LibreTexts URL: [Link]

A Tale of Two Ketones: A Technical Guide to 4-(2-Oxopropyl)benzoic Acid and 4-Acetylbenzoic Acid for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the selection of appropriate building blocks is a critical determinant of success. Benzoic acid derivatives, in particular, represent a versatile class of compounds frequently employed as scaffolds and intermediates in the synthesis of novel therapeutic agents. This technical guide provides an in-depth comparative analysis of two closely related, yet functionally distinct, benzoic acid derivatives: 4-(2-Oxopropyl)benzoic acid and 4-acetylbenzoic acid. While separated by a single methylene group, their structural nuances translate into significant differences in chemical reactivity, synthetic accessibility, and, ultimately, their utility in drug design and development. This document aims to equip researchers, scientists, and drug development professionals with the technical insights necessary to strategically select the optimal scaffold for their specific applications.

Part 1: At a Glance: Structural and Physicochemical Distinctions

The core difference between 4-(2-oxopropyl)benzoic acid and 4-acetylbenzoic acid lies in the nature of their ketone functionalities. 4-Acetylbenzoic acid possesses an aryl ketone, where the carbonyl group is directly conjugated to the aromatic ring. In contrast, 4-(2-Oxopropyl)benzoic acid features a benzylic ketone, with a methylene spacer insulating the carbonyl from the phenyl ring's immediate electronic influence. This seemingly subtle distinction has profound implications for their chemical behavior.

Table 1: Comparative Physicochemical Properties

Property4-(2-Oxopropyl)benzoic acid4-Acetylbenzoic acid
Molecular Formula C₁₀H₁₀O₃[1]C₉H₈O₃[2]
Molecular Weight 178.18 g/mol [1]164.16 g/mol [2]
CAS Number 15482-54-9[1]586-89-0[2]
Melting Point 156-157 °C[3]208-210 °C[2]
pKa Not readily available3.70 at 25°C[2]
Calculated LogP 1.4[1]1.6

Part 2: Synthesis Strategies: Accessibility and Scalability

The synthetic routes to these two compounds differ significantly in their starting materials and reaction conditions, which can be a crucial factor in the early stages of drug development.

Synthesis of 4-Acetylbenzoic Acid: A Well-Trodden Path

The most common and industrially scalable synthesis of 4-acetylbenzoic acid involves the oxidation of 4'-methylacetophenone.[2][4] This method is robust and provides high yields of the desired product.

Experimental Protocol: Oxidation of 4'-Methylacetophenone

  • Reaction Setup: To a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add 4'-methylacetophenone, water, and anhydrous zinc chloride.

  • Oxidation: Slowly heat the mixture to 35-45 °C. Potassium permanganate is added portion-wise, maintaining the reaction temperature between 48-55 °C.[2][5]

  • Work-up: After the addition is complete, the reaction is maintained at 40-45 °C for a period before being cooled. The crude product is isolated by centrifugation.

  • Purification: The crude 4-acetylbenzoic acid is purified by refluxing in anhydrous acetic acid, followed by hot filtration and crystallization.[2][5]

Caption: Conceptual Synthesis of 4-(2-Oxopropyl)benzoic Acid.

Part 3: Comparative Reactivity and Applications in Medicinal Chemistry

The differing electronic environments of the carbonyl groups in 4-acetylbenzoic acid and 4-(2-oxopropyl)benzoic acid dictate their reactivity and, consequently, their applications as synthetic intermediates.

4-Acetylbenzoic Acid: A Versatile Aryl Ketone

The aryl ketone of 4-acetylbenzoic acid is a versatile functional group that can participate in a wide array of chemical transformations.

  • Nucleophilic Addition to the Carbonyl: The carbonyl group can undergo nucleophilic attack to form alcohols, imines, and other derivatives.

  • α-Halogenation: The methyl group adjacent to the carbonyl can be halogenated under acidic or basic conditions, providing a handle for further functionalization.

  • Condensation Reactions: It can participate in aldol and Claisen-Schmidt condensations to form α,β-unsaturated ketones.

These reactive handles have been exploited in the synthesis of a variety of biologically active molecules. For instance, 4-acetylbenzoic acid is a key intermediate in the preparation of:

  • Curcumin analogs with antioxidant properties. [2]* Quinuclidine benzamides that act as agonists of α7 nicotinic acetylcholine receptors. [2]* Ester derivatives of paclitaxel , a potent anticancer drug. [6]* It has also shown some intrinsic biological activity, with reported IC50 values of 331.3 µM in murine L929 fibroblasts and 176 µM in metastatic melanoma B16 F10 cell lines. [7]

4-(2-Oxopropyl)benzoic Acid: A Reactive Benzylic Ketone

The benzylic ketone in 4-(2-oxopropyl)benzoic acid exhibits a different reactivity profile. The methylene group between the carbonyl and the phenyl ring makes the α-protons more acidic and susceptible to enolization.

  • Enolate Chemistry: The presence of two sets of α-protons allows for regioselective enolate formation and subsequent alkylation or acylation at either the methyl or methylene position.

  • Oxidation/Reduction: The benzylic ketone can be readily reduced to the corresponding alcohol or oxidized under more forcing conditions.

While less commonly cited in the literature as a starting material compared to its acetyl counterpart, the unique reactivity of the benzylic ketone in 4-(2-oxopropyl)benzoic acid and its derivatives has been explored in specific therapeutic areas. For example, derivatives of 4-(2-oxopropyl)benzoic acid have been investigated as hypoglycemic agents. [8]

Caption: Comparative Reactivity and Applications.

Part 4: Spectroscopic Signatures: A Guide to Characterization

The structural differences between the two molecules are clearly reflected in their spectroscopic data, providing a reliable means of characterization.

Table 2: Key Spectroscopic Features

Spectroscopic Technique4-(2-Oxopropyl)benzoic acid4-Acetylbenzoic acid
¹H NMR (ppm) Singlet for the methyl protons (~2.2 ppm), a singlet for the methylene protons (~3.7 ppm), and two doublets for the aromatic protons. [1]A singlet for the acetyl protons (~2.6 ppm) and two doublets for the aromatic protons.
¹³C NMR (ppm) Carbonyl carbon signal around 206 ppm, methylene carbon around 45 ppm, and methyl carbon around 29 ppm. [1]Carbonyl carbon signal around 197 ppm and methyl carbon around 27 ppm.
IR (cm⁻¹) Two distinct C=O stretching frequencies: one for the ketone (~1715 cm⁻¹) and one for the carboxylic acid (~1685 cm⁻¹). [1]A single, broad C=O stretching band due to the overlap of the ketone and carboxylic acid carbonyls, often centered around 1680-1700 cm⁻¹.
Mass Spectrometry Molecular ion peak (M+) at m/z 178. [1]Molecular ion peak (M+) at m/z 164. [9]

Conclusion: Strategic Selection for Targeted Outcomes

The choice between 4-(2-oxopropyl)benzoic acid and 4-acetylbenzoic acid is not merely a matter of structural similarity but a strategic decision that can significantly impact a drug discovery program.

  • 4-Acetylbenzoic acid is the more established and commercially available building block, with a wealth of synthetic protocols and a proven track record as a versatile intermediate for a wide range of therapeutic targets. Its aryl ketone functionality offers a predictable platform for derivatization.

  • 4-(2-Oxopropyl)benzoic acid , while less explored, presents unique opportunities for novel chemical space exploration. Its benzylic ketone allows for a different set of chemical transformations, particularly those involving enolate chemistry, which could lead to the discovery of new pharmacophores.

Ultimately, the optimal choice will depend on the specific synthetic strategy, the desired biological target, and the novelty sought in the molecular design. This guide has provided the foundational knowledge to make that decision an informed one.

References

  • PubChem. (n.d.). 4-(2-Oxopropyl)benzoic acid. National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • Vertex AI Search. (2025, March 3).
  • Young, D. A., et al. (1999). Hypoglycemic prodrugs of 4-(2,2-dimethyl-1-oxopropyl)benzoic acid. Journal of Medicinal Chemistry, 42(2), 231-238.
  • PubChem. (n.d.). 4-Acetylbenzoic Acid. National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-(2-cyanovinyl) benzoic acid. Retrieved February 19, 2026, from [Link]

  • Axsyn. (n.d.). Benzoic acid,4-(2-oxopropyl)-;15482-54-9. Retrieved February 19, 2026, from [Link]

  • Preprints.org. (2023, May 29).
  • PubChem. (n.d.). 4-Acetylbenzoic Acid. National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • Google Patents. (n.d.). CN102701965A - Preparation method of 4-acetylbenzoic acid.
  • Abuelizz, H. A., et al. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Advances, 9(34), 19065-19074.
  • MDPI. (2020, February 4). Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules.
  • UCL Discovery. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. University College London. Retrieved February 19, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-(2-cyanovinyl) benzoic acid. Retrieved February 19, 2026, from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2025, June 2).
  • Hoffman Fine Chemicals. (n.d.). CAS RN 15482-54-9 | 4-(2-Oxopropyl)benzoic acid | MFCD00238553. Retrieved February 19, 2026, from [Link]

  • Acta Scientific. (2021, October 26). Molecular Geometry, Vibrational Spectroscopic, Molecular Orbital and Mulliken Charge Analysis of 4-(carboxyamino)
  • Pharmapproach.com. (n.d.). Benzoic acid derivatives - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Retrieved February 19, 2026, from [Link]

  • PubChem. (n.d.). 4-(2-Aminopropyl)benzoic acid. National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • ResearchGate. (n.d.). The molecular structure of 4-acetylbenzoic acid. Retrieved February 19, 2026, from [Link]

Sources

(4-Carboxyphenyl)acetone: A Comprehensive Safety and Handling Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

(An In-depth Technical Guide)

Prepared for researchers, scientists, and drug development professionals, this guide provides a detailed examination of the safety, handling, and toxicological considerations for (4-Carboxyphenyl)acetone (CAS No. 15482-54-9). As a Senior Application Scientist, the following information is synthesized from available data on its constituent functional groups—a carboxylic acid and a ketone—to provide a robust framework for its safe utilization in a laboratory setting. This document emphasizes a proactive approach to safety in the absence of a comprehensive, substance-specific Safety Data Sheet (SDS).

Chemical and Physical Identity

(4-Carboxyphenyl)acetone, with the molecular formula C10H10O3, is a bifunctional organic compound.[1] Understanding its physical properties is fundamental to its safe handling and storage.

PropertyValueSource
CAS Number 15482-54-9[1]
Molecular Formula C10H10O3[1]
Molecular Weight 178.18 g/mol [1]
Melting Point 196.5-197.0 °C[1]
Boiling Point (Predicted) 330.5±25.0 °C[1]
Flash Point (Predicted) 177.6 °C[1]
Density (Predicted) 1.200±0.06 g/cm³[1]
Appearance Solid (at standard conditions)Inferred from melting point

Hazard Identification and GHS Classification

  • Carboxylic Acid Moiety: Carboxylic acids are generally acidic and can be corrosive to skin, eyes, and metals.[2]

  • Ketone Moiety (Acetone as a surrogate): Acetone, a simple ketone, is highly flammable, a serious eye irritant, and may cause drowsiness or dizziness.[3][4][5] Repeated exposure can lead to skin dryness or cracking.[3][4]

Based on this, (4-Carboxyphenyl)acetone should be handled as, at a minimum, a substance with the following potential hazards until specific data becomes available:

  • Skin Irritant/Corrosive

  • Serious Eye Irritant/Damage

  • Flammable Solid (though the high melting and predicted boiling points suggest it is not highly volatile)

  • Specific Target Organ Toxicity (Single Exposure) - Respiratory tract irritation, Drowsiness, or Dizziness

A logical workflow for assessing the hazards of a novel or uncharacterized compound is outlined below.

Hazard_Assessment_Workflow cluster_0 Hazard Identification cluster_1 Risk Mitigation Start Compound of Interest (4-Carboxyphenyl)acetone Analyze Analyze Functional Groups Start->Analyze Acid Carboxylic Acid (Potential for Corrosion) Analyze->Acid Ketone Ketone (Potential for Flammability, Irritation) Analyze->Ketone GHS Assign Precautionary GHS Classification Acid->GHS Ketone->GHS PPE Select Appropriate PPE (Gloves, Goggles, Lab Coat) GHS->PPE Handling Define Safe Handling Protocols (Fume Hood) GHS->Handling Storage Determine Storage Requirements (Segregation) GHS->Storage

Caption: Workflow for Hazard Assessment of (4-Carboxyphenyl)acetone.

Toxicological Profile: An Evidence-Informed Perspective

There is a lack of specific toxicological data for (4-Carboxyphenyl)acetone. However, an analysis of related compounds can provide insight into its potential effects.

Inhalation: Inhalation of dust may cause respiratory tract irritation. As with other volatile organic compounds, high concentrations of vapors, especially if heated, could lead to central nervous system effects such as drowsiness and dizziness, similar to acetone.[3][5][6]

Dermal Contact: The carboxylic acid group suggests a potential for skin irritation or corrosion upon prolonged contact.[2] Repeated exposure may cause dermatitis due to defatting of the skin, a known effect of ketones like acetone.[3]

Eye Contact: Based on the properties of both functional groups, this compound is expected to be a serious eye irritant.[3][4][5] Direct contact could cause significant damage.

Ingestion: Ingestion may cause gastrointestinal irritation. Systemic effects similar to those of acetone could occur if a significant amount is absorbed.[5]

Chronic Exposure: The effects of chronic exposure are unknown. It is prudent to minimize exposure and handle the compound as a substance with unknown long-term health effects.

Experimental Protocols: Safe Handling and Storage

Given the dual-hazard nature of this compound, a multi-faceted approach to safe handling and storage is required.

Personal Protective Equipment (PPE)

A baseline of PPE is mandatory when handling (4-Carboxyphenyl)acetone.

  • Eye Protection: Chemical safety goggles are required at all times. A face shield should be used when there is a risk of splashing.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Gloves should be inspected before use and changed frequently, especially if contact is made with the substance.

  • Body Protection: A flame-resistant lab coat should be worn and kept buttoned.

  • Respiratory Protection: Handling should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors. If a fume hood is not available, a respirator with an appropriate organic vapor cartridge may be necessary, based on a formal risk assessment.

Handling Procedures
  • Preparation: Designate a specific area for handling, preferably within a chemical fume hood. Ensure an eyewash station and safety shower are readily accessible.

  • Dispensing: When weighing and transferring the solid, use techniques that minimize dust generation.

  • In Case of a Spill:

    • For small spills, absorb with an inert material (e.g., sand, vermiculite).

    • Place the absorbed material in a sealed container for disposal.

    • Ventilate the area.

    • Avoid creating dust.

Storage Protocols

Proper segregation and storage are critical to preventing hazardous reactions.[7][8][9]

  • General Storage: Store in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.[10]

  • Segregation: Due to its acidic nature and potential flammability, (4-Carboxyphenyl)acetone must be segregated from:

    • Bases: To prevent acid-base reactions.[7]

    • Oxidizing Agents: To reduce the risk of a fire or explosion.[7]

    • Active Metals: Such as sodium and potassium.[7]

  • Container: Keep the container tightly closed.[10]

  • Cabinetry: Store in a cabinet suitable for corrosive materials.[2] Avoid storage in metal cabinets that can be corroded by acid vapors.[2] If stored in a flammables cabinet, use secondary containment to protect the cabinet from corrosion.[2]

The decision-making process for the proper storage of a dual-hazard chemical is illustrated below.

Storage_Decision_Tree Start Compound: (4-Carboxyphenyl)acetone IsAcid Is it an Acid? Start->IsAcid IsFlammable Is it Flammable/Combustible? IsAcid->IsFlammable Yes StoreAcid Store in Corrosives Cabinet IsFlammable->StoreAcid Yes StoreFlammable Store in Flammables Cabinet IsFlammable->StoreFlammable Yes SegregateBases Segregate from Bases StoreAcid->SegregateBases SegregateOxidizers Segregate from Oxidizers StoreFlammable->SegregateOxidizers FinalDecision Store in Corrosives Cabinet with secondary containment. Segregate from bases and oxidizers. SegregateBases->FinalDecision SegregateOxidizers->FinalDecision

Caption: Storage Decision Tree for (4-Carboxyphenyl)acetone.

First Aid Measures

In the event of exposure, immediate action is crucial.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[10]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[11]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4][11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Disposal Considerations

Dispose of (4-Carboxyphenyl)acetone and any contaminated materials in accordance with local, state, and federal regulations. It should be treated as hazardous waste.

Conclusion

While (4-Carboxyphenyl)acetone is a valuable compound in research and development, the lack of a comprehensive SDS necessitates a cautious and informed approach to its handling. By understanding the hazards associated with its constituent functional groups and implementing the rigorous safety protocols outlined in this guide, researchers can mitigate risks and ensure a safe laboratory environment. Always prioritize safety and consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

  • The MSDS HyperGlossary: Carboxylic Acid - Interactive Learning Paradigms, Incorporated. [Link]

  • CAS NO. 15482-54-9 | (4-CARBOXYPHENYL)ACETONE - Local Pharma Guide. [Link]

  • Acetone Toxicological Summary Sheet Minnesota Department of Health November 2023. [Link]

  • SAFETY DATA SHEET - Acetone - Nexchem Ltd. [Link]

  • 4-Methoxy phenyl acetone, 97% - 122-84-9 - Manufacturers & Suppliers in India - Ottokemi. [Link]

  • Safe Storage of - Office of Environment, Health & Safety. [Link]

  • Safety Data Sheet: Acetone - Carl ROTH. [Link]

  • Safety Data Sheet - Microbiology and Molecular Biology. [Link]

  • Toxicological Profile for Acetone - ATSDR. [Link]

  • Safety Data Sheet for Acetone - ChemSupply Australia. [Link]

  • HEALTH EFFECTS - Toxicological Profile for Acetone - NCBI Bookshelf - NIH. [Link]

  • Toxicological Review of Acetone (CAS No. 67-64-1) (PDF). [Link]

  • Cas 14609-54-2,meso-Tetra(4-carboxyphenyl)porphine - LookChem. [Link]

  • 1-(4-Ethoxyphenyl)acetone | C11H14O2 | CID 572335 - PubChem. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of p-Acetonylbenzoic Acid via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of p-Acetonylbenzoic Acid

p-Acetonylbenzoic acid is a valuable building block in organic synthesis, particularly in the pharmaceutical industry. Its structure, featuring both a carboxylic acid and a ketone functional group, makes it a versatile intermediate for the synthesis of a variety of more complex molecules, including active pharmaceutical ingredients (APIs). The strategic placement of the acetonyl and carboxyl groups on the aromatic ring allows for a range of subsequent chemical modifications, making reliable and scalable synthetic routes to this compound highly sought after.

This guide provides an in-depth exploration of Friedel-Crafts acylation as a primary method for the synthesis of p-acetonylbenzoic acid. We will delve into the mechanistic underpinnings of this reaction, address the inherent challenges associated with the acylation of deactivated aromatic systems, and present detailed protocols for plausible synthetic strategies. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this important transformation.

The Challenge: Friedel-Crafts Acylation on a Deactivated Aromatic Ring

The Friedel-Crafts acylation is a classic and powerful method for the formation of carbon-carbon bonds, allowing for the introduction of an acyl group onto an aromatic ring. The reaction typically proceeds via an electrophilic aromatic substitution mechanism, where a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), is used to generate a highly electrophilic acylium ion from an acylating agent like an acyl chloride or acetic anhydride.[1][2]

However, the direct Friedel-Crafts acylation of benzoic acid to produce p-acetonylbenzoic acid presents a significant challenge. The carboxylic acid group is a moderate deactivating group, meaning it withdraws electron density from the aromatic ring. This deactivation makes the ring less nucleophilic and therefore less reactive towards electrophilic attack.[3][4] Consequently, standard Friedel-Crafts conditions that are effective for activated or neutral aromatic rings often fail or give very low yields when applied to deactivated substrates like benzoic acid.

To overcome this hurdle, two primary strategies can be considered:

  • Employing a more reactive precursor: Instead of starting with benzoic acid, a more reactive derivative can be used. A prime candidate is p-toluic acid, where the methyl group is an activating group, which can facilitate the acylation reaction. The methyl group can then be subsequently oxidized to the desired carboxylic acid.

  • Protection of the deactivating group: The carboxylic acid could be converted into a less deactivating group (e.g., an ester) prior to acylation, and then deprotected after the reaction.

This guide will focus on the first strategy, presenting a two-step approach starting from p-toluic acid.

Proposed Two-Step Synthesis of p-Acetonylbenzoic Acid

The most plausible and practical approach for the synthesis of p-acetonylbenzoic acid using Friedel-Crafts chemistry involves a two-step sequence starting from p-toluic acid:

  • Step 1: Friedel-Crafts Acylation of p-Toluic Acid: Acylation of p-toluic acid with an appropriate acylating agent (e.g., acetic anhydride or acetyl chloride) in the presence of a Lewis acid catalyst to form 4-acetyl-p-toluic acid.

  • Step 2: Oxidation of the Methyl Group: Selective oxidation of the methyl group of 4-acetyl-p-toluic acid to a carboxylic acid to yield the final product, p-acetonylbenzoic acid.

The following sections provide detailed protocols and mechanistic insights for each of these steps.

Protocol 1: Friedel-Crafts Acylation of p-Toluic Acid to 4-Acetyl-p-toluic Acid

This protocol describes a general method for the Friedel-Crafts acylation of p-toluic acid using acetic anhydride and aluminum chloride. The methyl group in the para position to the carboxylic acid directs the incoming acyl group to the ortho position relative to itself.

Causality Behind Experimental Choices:
  • Reactant: p-Toluic acid is chosen over benzoic acid due to the activating effect of the methyl group, which enhances the nucleophilicity of the aromatic ring, making the Friedel-Crafts reaction more feasible.[5]

  • Acylating Agent: Acetic anhydride is a common and effective acylating agent. It is generally less corrosive and easier to handle than acetyl chloride.[6]

  • Catalyst: Anhydrous aluminum chloride (AlCl₃) is a strong Lewis acid that efficiently generates the acylium ion from acetic anhydride. A stoichiometric amount is often required as both the starting material and the product can form complexes with the catalyst.[1]

  • Solvent: A non-polar, aprotic solvent such as dichloromethane (CH₂Cl₂) or 1,2-dichloroethane is typically used as it does not react with the Lewis acid catalyst.

  • Temperature Control: The initial reaction is highly exothermic and is performed at a low temperature (0-5 °C) to control the reaction rate and prevent side reactions. The reaction is then allowed to proceed at room temperature.[7]

Reaction Mechanism Workflow

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation A Acetic Anhydride C Acylium Ion [CH₃CO]⁺ A->C + AlCl₃ B AlCl₃ D p-Toluic Acid E Sigma Complex (Arenium Ion) D->E + Acylium Ion F 4-Acetyl-p-toluic Acid -AlCl₃ Complex E->F - H⁺ G 4-Acetyl-p-toluic Acid F->G Workup (H₂O) G A 4-Acetyl-p-toluic Acid B Potassium Salt of p-Acetonylbenzoic Acid A->B 1. KMnO₄, NaOH, H₂O, Δ 2. NaHSO₃ (to quench excess KMnO₄) C p-Acetonylbenzoic Acid B->C HCl (aq)

Sources

Optimization of Recrystallization Solvents for High-Purity 4-(2-Oxopropyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-ORG-2026-02

Executive Summary

This application note details the solvent selection strategy and purification protocol for 4-(2-oxopropyl)benzoic acid , a critical intermediate in the synthesis of heterocyclic pharmaceuticals and COX inhibitors.

Achieving pharmaceutical-grade purity (>99%) for this compound presents a specific chemical challenge: balancing the high polarity of the carboxylic acid moiety with the lipophilicity of the aromatic ring and the reactivity of the ketone side chain. This guide moves beyond standard "recipes" to provide a mechanistic understanding of solvent interactions, ensuring reproducible removal of common impurities such as inorganic salts, unreacted esters, and oligomeric byproducts.

Recommended Solvent Systems:

  • Primary (High Yield/Green): Ethanol : Water (80:20 v/v)

  • Secondary (High Purity/Anhydrous): Ethyl Acetate : Heptane (Anti-solvent precipitation)

Chemical Properties & Solvent Logic[1][2][3][4][5]

To select the correct solvent, we must analyze the intermolecular forces at play. 4-(2-Oxopropyl)benzoic acid contains three distinct functional regions:

Functional GroupInteraction TypeSolvent CompatibilityRisk Factor
Carboxylic Acid (-COOH) Hydrogen Bonding (Donor/Acceptor)Soluble in Alcohols, Water (hot), Bases.Dimerization in non-polar solvents.
Ketone (-C=O) Dipole-DipoleSoluble in Acetone, Ethyl Acetate.Susceptible to enolization/oxidation if heated excessively in basic media.
Benzene Ring

-

Stacking / Van der Waals
Soluble in Toluene, Benzene.Low solubility in cold water (drives precipitation).
The Selection Strategy

We utilize the "Like Dissolves Like" principle with a thermal gradient modification.

  • Why Ethanol/Water? The compound forms strong hydrogen bonds. Ethanol provides high solubility at boiling points (

    
    C), disrupting the crystal lattice. Water acts as a "modulator," drastically reducing solubility as the temperature drops, forcing crystallization while keeping polar impurities (salts) dissolved.
    
  • Why Ethyl Acetate/Heptane? For anhydrous applications, Ethyl Acetate dissolves the ketone and aromatic portions. Heptane acts as an anti-solvent, lowering the dielectric constant of the mixture and forcing the polar acid to precipitate.

Decision Tree: Solvent Selection

The following diagram illustrates the logical flow for selecting the appropriate purification method based on the impurity profile.

SolventSelection Start Crude 4-(2-Oxopropyl)benzoic Acid CheckImpurity Analyze Impurity Profile (HPLC/TLC) Start->CheckImpurity Salts High Inorganic Salts? CheckImpurity->Salts Detected Organics High Organic Impurities (Tars/Isomers)? CheckImpurity->Organics Detected MethodA Method A: Ethanol/Water (Recrystallization) Salts->MethodA Low (<5%) MethodB Method B: Acid-Base Extraction (Pre-purification) Salts->MethodB High (>5%) Organics->MethodA Polar byproducts MethodC Method C: EtOAc/Heptane (Anti-Solvent) Organics->MethodC Non-polar byproducts MethodB->MethodA Final Polish

Figure 1: Decision matrix for solvent selection based on initial crude purity.

Experimental Protocols

Protocol A: Ethanol/Water Recrystallization (Standard)

Objective: Removal of trace salts and polar organic byproducts.

Reagents:

  • Crude 4-(2-Oxopropyl)benzoic acid[1]

  • Ethanol (Absolute or 95%)

  • Deionized Water

  • Activated Carbon (Optional, for decolorization)

Step-by-Step Procedure:

  • Solubility Test (Pilot):

    • Place 100 mg of crude solid in a test tube.

    • Add 0.5 mL Ethanol. Heat to boiling. If not dissolved, add Ethanol in 0.1 mL increments until dissolved.

    • Record volume (

      
      ).
      
    • Add hot water dropwise until persistent turbidity (cloudiness) appears.

    • Add 1-2 drops of Ethanol to clear the solution.

    • Cool to room temperature (RT). If oiling out occurs, use more Ethanol next time.

  • Scale-Up Dissolution:

    • Weigh crude mass (

      
      ).
      
    • Place in an Erlenmeyer flask equipped with a magnetic stir bar.

    • Add Ethanol (

      
       mL initially).
      
    • Heat to reflux (

      
      C) on a stir plate.
      
    • Critical Step: If solids remain after 10 mins of reflux, they are likely inorganic salts. Filter the hot solution through a pre-warmed Buchner funnel (to prevent premature crystallization).

  • Crystallization:

    • To the hot, clear filtrate, add hot water slowly until the solution becomes slightly opaque.

    • Re-heat to clear the solution.

    • Remove from heat.[2] Cover flask with foil (exclude light/dust).

    • Controlled Cooling: Allow to cool to RT on a wood/cork surface (insulator) for 2 hours. Do not place directly on a cold benchtop (causes rapid precipitation and impurity trapping).

    • Once at RT, move to an ice bath (

      
      C) for 1 hour to maximize yield.
      
  • Isolation:

    • Filter crystals using vacuum filtration.

    • Wash filter cake with cold Ethanol:Water (50:50) mixture (

      
       cake volume).
      
    • Dry in a vacuum oven at

      
      C for 12 hours.
      
Protocol B: Ethyl Acetate/Heptane (Anti-Solvent)

Objective: Purification when the compound is sensitive to water or difficult to dry.

  • Dissolution: Dissolve crude solid in minimum boiling Ethyl Acetate (EtOAc).

  • Precipitation: Remove from heat. While still hot, slowly add Heptane (or Hexanes) down the side of the flask until turbidity persists.

  • Re-dissolution: Add a small volume of EtOAc to clear the solution.

  • Cooling: Allow to cool slowly. The non-polar Heptane reduces the solubility of the polar acid, forcing it out of solution as pure crystals.

Process Workflow Diagram

RecrystallizationWorkflow Crude Crude Solid Dissolve Dissolve in Hot Solvent (T > 70°C) Crude->Dissolve Add Solvent Filter Hot Filtration (Remove Insolubles) Dissolve->Filter If turbid Cooling Controlled Cooling (RT -> 4°C) Dissolve->Cooling If clear Filter->Cooling Harvest Vacuum Filtration & Wash Cooling->Harvest Crystals Formed Dry Vacuum Dry (45°C) Harvest->Dry

Figure 2: Step-by-step workflow for the recrystallization process.

Comparison of Solvent Systems

FeatureEthanol / WaterEthyl Acetate / HeptaneWater (Pure)
Solubility (Hot) ExcellentGoodModerate
Solubility (Cold) Low (Adjustable)Low (Adjustable)Very Low
Impurity Removal Salts, Polar tarsNon-polar oilsSalts only
Drying Speed Moderate (Water retention)FastSlow
Safety/Green High (Class 3 solvents)Moderate (Heptane flammability)High
Recommendation Primary Choice Secondary Choice Not Recommended (Oiling out risk)

Troubleshooting & Validation

Common Issues
  • Oiling Out: The product comes out as a liquid oil instead of crystals.

    • Cause: Solution is too concentrated or cooled too fast; temperature is above the melting point of the solvated solid.

    • Fix: Re-heat, add more solvent (dilute by 10-20%), and cool much slower. Seed with a pure crystal if available.

  • Low Yield:

    • Cause: Too much solvent used.

    • Fix: Concentrate the mother liquor (filtrate) via rotary evaporation to half volume and repeat cooling (Second Crop).

Validation Metrics

Upon isolation, the purified compound must be validated against the following specifications:

  • Melting Point: Literature range is often cited around 167-169°C (Note: Verify with specific batch CoA as derivatives vary). Sharp range (<2°C) indicates high purity.

  • HPLC Purity: >99.0% area normalization.

  • 1H-NMR: Confirm absence of solvent peaks (Ethanol triplet/quartet) and preservation of the acetonyl -CH2- singlet (~3.8 ppm) and methyl ketone singlet (~2.2 ppm).

References

  • PubChem. (2025).[3] 4-(2-Oxopropyl)benzoic acid Compound Summary. National Library of Medicine. [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. [Link]

  • UMass Amherst. (n.d.). Recrystallization Protocols and Solvent Selection. Organic Chemistry Lab Manual. [Link]

Sources

Conditions for esterification of 4-(2-Oxopropyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Esterification of 4-(2-Oxopropyl)benzoic Acid

Part 1: Strategic Analysis & Chemical Logic

1.1 The Substrate Challenge The target molecule, 4-(2-Oxopropyl)benzoic acid (CAS: 5653-40-7), presents a classic chemoselectivity challenge in organic synthesis. It contains two distinct carbonyl functionalities:

  • Aryl Carboxylic Acid (

    
    ):  The target for esterification.
    
  • Aryl Acetone Moiety (Methyl Ketone): A nucleophile-sensitive group prone to side reactions.

1.2 Critical Failure Modes

  • Aldol Condensation: Under strong basic conditions, the enolizable protons

    
     to the ketone (at the methylene position) can deprotonate, leading to self-polymerization or condensation with the ester product. Rule:  Avoid strong bases (e.g., NaH, LDA) unless strictly controlled.
    
  • Ketalization: In the presence of excess alcohol and strong acid (Fischer conditions), the ketone may form a hemi-ketal or ketal. Mitigation: This is generally reversible during the aqueous workup, but monitoring is required.

  • Decarboxylation: Unlike

    
    -keto acids, this 
    
    
    
    -keto derivative is thermally stable and resistant to spontaneous decarboxylation.

1.3 Method Selection Matrix We define three protocols based on the scale and downstream application.

MethodSelection Start Start: Choose Protocol Scale Scale / Complexity? Start->Scale MethodA Method A: Fischer Esterification (H2SO4 / MeOH) Scale->MethodA Large Scale (>10g) Simple Alcohols (MeOH/EtOH) MethodB Method B: Acyl Chloride Activation (SOCl2) Scale->MethodB High Yield Required Sterically Hindered Alcohols MethodC Method C: Steglich Coupling (DCC / DMAP) Scale->MethodC Acid-Sensitive Substrates Complex Alcohols

Figure 1: Decision tree for selecting the optimal esterification strategy.

Part 2: Experimental Protocols

Method A: Fischer Esterification (Standard Protocol)

Best for: Methyl/Ethyl esters, scale-up, and cost-efficiency.

Reagents:

  • Substrate: 4-(2-Oxopropyl)benzoic acid (1.0 equiv)

  • Solvent/Reagent: Methanol (anhydrous, 10-20 equiv)

  • Catalyst: Sulfuric acid (

    
    , 98%, 0.1-0.5 equiv) or p-Toluenesulfonic acid (pTsOH, 0.1 equiv)
    

Step-by-Step Workflow:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Charge the flask with 4-(2-Oxopropyl)benzoic acid and Methanol. Stir until suspended.

  • Catalyst Addition: Caution: Exothermic. Add

    
     dropwise.[1] The solution should clarify as the reaction proceeds.
    
  • Reflux: Heat the mixture to reflux (

    
     for MeOH) for 4–6 hours.
    
    • Checkpoint: Monitor by TLC (System: Hexane:EtOAc 3:1). The acid spot (baseline/streaking) should disappear, replaced by a higher

      
       ester spot.
      
  • Workup (Critical for Ketone Purity):

    • Cool to room temperature.[2][3]

    • Concentrate the mixture under reduced pressure to remove excess methanol (approx. 80% volume).

    • Dilute residue with Ethyl Acetate (EtOAc) and wash carefully with Saturated

      
        (2x) to neutralize acid and remove unreacted substrate.
      
    • Wash with Brine (1x), dry over

      
      , and concentrate.
      
  • Purification: The crude methyl ester is typically a low-melting solid or viscous oil. If necessary, recrystallize from Hexane/EtOAc or purify via silica plug.

Method B: Acyl Chloride Activation (High-Performance)

Best for: High yields, valuable alcohols, or difficult substrates.

Reagents:

  • Substrate: 4-(2-Oxopropyl)benzoic acid (1.0 equiv)

  • Activator: Thionyl Chloride (

    
    , 1.5 equiv)
    
  • Catalyst: DMF (1-2 drops)

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

Step-by-Step Workflow:

  • Activation: In a dry flask under Nitrogen (

    
    ), dissolve the acid in DCM.
    
  • Chlorination: Add DMF (catalytic) followed by slow addition of

    
    .
    
  • Reaction: Stir at room temperature for 1 hour, then reflux for 2 hours.

    • Mechanism:[4][5][6] Generates the acid chloride intermediate.

      
       and 
      
      
      
      gases are evolved (use a scrubber).
  • Evaporation (Crucial): Remove solvent and excess

    
     under vacuum. Do not skip this step; excess 
    
    
    
    will react with the alcohol to form alkyl chlorides.
  • Esterification: Redissolve the crude acid chloride in fresh DCM. Add the target alcohol (1.1 equiv) and a base (Triethylamine or Pyridine, 1.2 equiv) at

    
    .
    
  • Finish: Stir at Room Temp for 2 hours. Perform standard aqueous workup (

    
    , then 
    
    
    
    ).

Part 3: Analytical Quality Control

3.1 Expected Data for Methyl 4-(2-oxopropyl)benzoate

  • Formula:

    
    
    
  • MW: 192.21 g/mol [7][8]

Table 1: Predicted NMR Shifts (


) 
MoietyProton (

) Shift
MultiplicityIntegrationCarbon (

) Shift
Aromatic (Ortho to COOMe) ~8.00 ppmDoublet (d)2H~129 ppm
Aromatic (Meta to COOMe) ~7.28 ppmDoublet (d)2H~129 ppm
Ester Methyl (

)
~3.90 ppmSinglet (s)3H~52 ppm
Methylene (

)
~3.75 ppmSinglet (s)2H~50 ppm
Ketone Methyl (

)
~2.18 ppmSinglet (s)3H~29 ppm
Ketone Carbonyl ---~205 ppm
Ester Carbonyl ---~166 ppm

3.2 Troubleshooting Guide

IssueDiagnosisCorrective Action
Low Yield Incomplete conversion (Equilibrium limited).Method A: Add molecular sieves (3Å) or use a Dean-Stark trap (if using Toluene/EtOH) to remove water. Switch to Method B .
New Spot on TLC (High Rf) Ketal formation (from ketone + excess alcohol).Stir the crude product in dilute aqueous HCl / Acetone mixture for 30 mins to hydrolyze the ketal back to the ketone.
Product is an Oil Melting point depression due to impurities.Triturate with cold Pentane or Hexane. If it remains an oil, high-vacuum drying is essential to remove solvent traces.

Part 4: Mechanistic Visualization

ReactionPathway Substrate 4-(2-Oxopropyl)benzoic acid Intermediate Tetrahedral Intermediate (Protonated) Substrate->Intermediate + MeOH / H+ SideReaction Risk: Ketal Formation (Reversible) Substrate->SideReaction Excess MeOH, H+ (Prolonged Reflux) Product Methyl 4-(2-oxopropyl)benzoate Intermediate->Product - H2O SideReaction->Product Aq. Workup (Hydrolysis)

Figure 2: Reaction pathway and management of the ketal side-reaction risk.

References

  • Fischer Esterification Mechanism & Kinetics

    • Master Organic Chemistry. "Fischer Esterification."[1][2] Link

  • Synthesis of Keto-Benzoic Acid Esters

    • Organic Syntheses.[6][9] "Esterification of Carboxylic Acids with Trialkyloxonium Salts: Ethyl and Methyl 4-Acetoxybenzoates." Org. Synth. 1977, 57, 122. Link

    • PubChem Compound Summary.[7] "Methyl 4-(2-oxopropyl)benzoate."[8] Link

  • Solid Acid Catalysis (Green Alternative)

    • International Journal of Scientific & Technology Research. "Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10." Link

Sources

Application Notes and Protocols: Leveraging 4-(2-Oxopropyl)benzoic acid as a Versatile Linker in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of a Bifunctional Linker

In the intricate field of drug discovery, particularly in the development of targeted therapies like Antibody-Drug Conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and covalent inhibitors, the linker molecule is a critical component that dictates the stability, efficacy, and safety of the final conjugate.[][2] 4-(2-Oxopropyl)benzoic acid emerges as a highly valuable bifunctional linker due to its unique chemical architecture. It possesses two distinct reactive handles: a carboxylic acid and a ketone .

This dual functionality allows for a sequential and controlled conjugation strategy. The carboxylic acid provides a classic site for stable amide bond formation, typically with amine residues on proteins or other molecules.[3] The ketone group, on the other hand, serves as a bioorthogonal handle for specific ligation chemistries, most notably the formation of a stable oxime bond with an aminooxy-functionalized molecule.[4] This strategic separation of reactivity makes 4-(2-Oxopropyl)benzoic acid an excellent choice for constructing complex biomolecules with precision.

Key Advantages:
  • Orthogonal Reactivity: The carboxylic acid and ketone can be addressed with different chemical reactions, allowing for stepwise synthesis and purification.

  • Stable Linkages: Both amide and oxime bonds exhibit high stability under physiological conditions, preventing premature drug release.[4][5]

  • Versatility: Applicable in a wide range of bioconjugation techniques, from ADCs to surface functionalization.[3][6]

Physicochemical Properties and Handling

A clear understanding of the linker's properties is essential for successful experimental design.

PropertyValueSource
Molecular Formula C₁₀H₁₀O₃[7]
Molecular Weight 178.18 g/mol [7]
Melting Point 156-157 °C[8]
Appearance Off-white to yellow solid[9]
Solubility Soluble in organic solvents like DMF, DMSO. Limited solubility in aqueous buffers without pH adjustment.General chemical knowledge

Handling and Storage:

  • Store in a cool, dry place, away from moisture.

  • The compound is hygroscopic; equilibrate to room temperature before opening to prevent moisture absorption.[10]

  • Use standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat when handling.

Core Applications and Mechanisms

The dual-handle nature of 4-(2-Oxopropyl)benzoic acid opens doors to several advanced drug discovery applications.

Antibody-Drug Conjugates (ADCs)

In ADC development, the linker connects a potent cytotoxic payload to a monoclonal antibody (mAb) that targets a specific tumor antigen.[5][11] 4-(2-Oxopropyl)benzoic acid is ideal for this, enabling a two-stage conjugation process.

  • Antibody-Linker Conjugation: The linker's carboxylic acid is activated and reacted with lysine residues on the antibody surface to form stable amide bonds.

  • Payload Attachment: The ketone handle on the antibody-linker conjugate is then used to attach an aminooxy-modified cytotoxic drug via a stable oxime linkage.[12]

This methodology allows for the creation of ADCs with a defined drug-to-antibody ratio (DAR), which is a critical quality attribute.[13]

Covalent Inhibitors

Targeted covalent inhibitors (TCIs) are designed to form a covalent bond with their target protein, leading to potent and prolonged inhibition.[14][15] The ketone moiety in 4-(2-Oxopropyl)benzoic acid can act as a reversible electrophilic "warhead".[16] When positioned correctly within a binding pocket, it can react with nucleophilic amino acid residues like cysteine or serine to form a hemiketal or thiohemiketal, effectively inactivating the protein.[16] This strategy is particularly useful for targeting proteins that have been traditionally considered "undruggable."[15]

Bioorthogonal Chemistry and Bioconjugation

The ketone handle is a cornerstone of bioorthogonal chemistry—reactions that can occur in a biological environment without interfering with native biochemical processes. The reaction between a ketone and an aminooxy group (or a hydrazide) to form an oxime (or hydrazone) is a prime example of such a reaction.[4][17][18] This allows researchers to:

  • Label proteins and peptides site-specifically.[6]

  • Construct complex biomaterials and hydrogels.[4]

  • Develop PET tracers for imaging applications.[18]

The workflow for creating an Antibody-Drug Conjugate using this linker is a prime example of its utility.

ADC_Workflow cluster_0 Part 1: Antibody Activation cluster_1 Part 2: Payload Conjugation mAb Antibody (mAb) with Lysine Residues activated_mAb mAb-Linker Conjugate (Ketone-functionalized) mAb->activated_mAb Amide Coupling (pH 7.2-8.5) linker 4-(2-Oxopropyl)benzoic acid reagents1 EDC / NHS Activation Buffer (pH 6.0) linker->reagents1 activated_linker NHS-activated Linker activated_linker->activated_mAb reagents1->activated_linker Activation final_adc Final Antibody-Drug Conjugate (ADC) activated_mAb->final_adc payload Aminooxy-modified Payload (Drug) payload->final_adc Oxime Ligation (pH 4-5, Aniline catalyst)

Workflow for ADC Synthesis.

Detailed Experimental Protocols

Disclaimer: These protocols are intended as a guide. Researchers must optimize conditions for their specific molecules and experimental goals.

Protocol 1: Activation of Carboxylic Acid with EDC/NHS

This two-step process converts the linker's carboxylic acid into a more stable, amine-reactive N-hydroxysuccinimide (NHS) ester.[3][10] This intermediate is less susceptible to hydrolysis than the O-acylisourea intermediate formed by EDC alone.[10][19]

Materials:

  • 4-(2-Oxopropyl)benzoic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS (for aqueous applications)

  • Activation Buffer: 0.1 M MES, pH 6.0[20]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Dissolve 4-(2-Oxopropyl)benzoic acid in a minimal amount of anhydrous DMF or DMSO.

  • Add the solution to the Activation Buffer.

  • Add NHS (or Sulfo-NHS) to the solution at a 1.5-fold molar excess over the linker.

  • Add EDC to the solution at a 1.5-fold molar excess over the linker.

  • Incubate the reaction at room temperature for 15-30 minutes.

  • The resulting NHS-activated linker solution is now ready for immediate use in coupling to an amine-containing molecule.

EDC_NHS_Mechanism COOH Carboxylic Acid (R-COOH) Intermediate O-acylisourea (Unstable Intermediate) COOH->Intermediate + EDC EDC EDC Intermediate->COOH Hydrolysis (Side Reaction) NHS_Ester NHS Ester (Amine-Reactive) Intermediate->NHS_Ester + NHS NHS NHS Amide Stable Amide Bond (R-CO-NH-R') NHS_Ester->Amide + Amine Amine Primary Amine (R'-NH2)

Sources

Application Note: Scalable Synthesis of 4-(2-Oxopropyl)benzoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preparation of 4-(2-Oxopropyl)benzoic acid methyl ester Content Type: Application Note & Protocol Audience: Senior Synthetic Chemists, Process Development Scientists

Abstract

This technical guide details the high-yield preparation of 4-(2-oxopropyl)benzoic acid methyl ester (Methyl 4-acetonylbenzoate), a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and metabolic probes. While traditional methods involving Friedel-Crafts acylation suffer from poor regioselectivity on deactivated rings, this protocol utilizes a Palladium-Catalyzed


-Arylation of Acetone . This method offers superior atom economy, regiocontrol, and scalability.[1] We utilize a bulky P,N-ligand system to enforce mono-arylation, preventing the common side reaction of bis-arylation.

Retrosynthetic Analysis & Strategy

The target molecule contains a deactivated aromatic ring (methyl benzoate core) linked to an acetonyl moiety. Direct electrophilic aromatic substitution is unfavorable due to the electron-withdrawing ester group directing meta, whereas the target is para.

Therefore, the strategic disconnection relies on Transition-Metal Catalyzed Cross-Coupling :

  • Bond Formation:

    
     bond construction.
    
  • Substrates: Methyl 4-bromobenzoate and Acetone.

  • Key Challenge: Controlling selectivity to prevent di-arylation of acetone (formation of 1,3-diarylacetone).

Retrosynthesis Target Target: 4-(2-Oxopropyl)benzoic acid methyl ester Method Pd-Catalyzed α-Arylation (Ligand Controlled) Target->Method Retrosynthetic Disconnection Precursors Methyl 4-bromobenzoate + Acetone Method->Precursors

Figure 1: Retrosynthetic strategy focusing on the C-C bond formation via Pd-catalysis.

Experimental Protocol: Pd-Catalyzed -Arylation

Mechanistic Rationale

The success of this reaction hinges on the Ligand Effect . The product, an


-aryl ketone, is more acidic (

) than the starting material acetone (

). In standard systems, the base deprotonates the product preferentially, leading to a second arylation.
  • Solution: We employ Mor-DalPhos (or structurally similar bulky ligands like XPhos). These ligands create a steric environment around the Pd center that disfavors the binding of the bulkier mono-arylated product enolate, thereby halting the reaction at the mono-arylation stage.

Reagents & Materials
ReagentRoleEquiv.MW ( g/mol )Purity
Methyl 4-bromobenzoate Limiting Reagent1.0215.04>98%
Acetone Reagent / SolventExcess (Solvent)58.08HPLC Grade, Dry
Cesium Carbonate (

)
Base1.5325.82Anhydrous, Granular

or

Catalyst Precursor0.02 (2 mol%)224.51>99%
Mor-DalPhos Ligand0.04 (4 mol%)464.63>97%
Dichloromethane (DCM) Extraction SolventN/A84.93ACS Grade
Step-by-Step Procedure

Step 1: Catalyst Pre-complexation (In Glovebox or Schlenk Line)

  • In a flame-dried 20 mL vial equipped with a magnetic stir bar, add

    
      (4.5 mg, 0.02 mmol) and Mor-DalPhos  (18.6 mg, 0.04 mmol).
    
  • Add 1 mL of dry acetone. Stir at room temperature for 10 minutes to form the active catalyst species (solution typically turns yellow/orange).

Step 2: Reaction Setup

  • To a separate flame-dried 50 mL Schlenk tube (or pressure vial), add Methyl 4-bromobenzoate (215 mg, 1.0 mmol) and

    
      (489 mg, 1.5 mmol).
    
  • Critical Step: Ensure the

    
     is finely ground or granular; avoid large clumps to ensure consistent surface area.
    
  • Evacuate and backfill the vessel with Argon three times.

Step 3: Execution

  • Inject the pre-formed catalyst solution (from Step 1) into the Schlenk tube containing the aryl halide and base.

  • Add remaining Acetone (4 mL) to bring total volume to ~5 mL.

    • Note: Acetone acts as both reagent and solvent.[1][2] Using it in large excess drives the equilibrium and suppresses side reactions.

  • Seal the vessel tightly.

  • Heat the reaction mixture to 50 °C for 12–16 hours.

    • Monitoring: Monitor via TLC (Hexanes/EtOAc 4:1). The starting bromide (

      
      ) should disappear, and a new spot (
      
      
      
      ) should appear.

Step 4: Workup & Purification

  • Cool the mixture to room temperature.

  • Filter the suspension through a pad of Celite to remove inorganic salts (

    
    , excess 
    
    
    
    ). Rinse the pad with DCM (20 mL).
  • Concentrate the filtrate under reduced pressure (Rotavap) to remove acetone and DCM.

  • Purification: Perform Flash Column Chromatography on silica gel.

    • Eluent: Gradient of 5% to 20% Ethyl Acetate in Hexanes.

    • The product is a white to off-white solid.

Mechanistic Insight

The catalytic cycle follows a


 pathway.[3] The use of acetone as a solvent is unique because it serves as the pronucleophile.

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd + Ar-Br TransMetal Enolate Coordination (Ar-Pd(II)-Enolate) OxAdd->TransMetal + Acetone Enolate BaseStep Base Deprotonation (Enolate Formation) BaseStep->TransMetal Cs2CO3 RedElim Reductive Elimination (Product Release) TransMetal->RedElim RedElim->Pd0 - Product

Figure 2: Catalytic cycle of Pd-catalyzed


-arylation. The bulky ligand (L) is crucial for the Reductive Elimination step and preventing bis-arylation.

Analytical Validation

Upon isolation, the compound must be validated against the following specifications.

Analytical MethodExpected Signal / ResultInterpretation
1H NMR (400 MHz, CDCl3)

8.00 (d, J=8.4 Hz, 2H)
Aromatic protons (ortho to ester)

7.28 (d, J=8.4 Hz, 2H)
Aromatic protons (meta to ester)

3.91 (s, 3H)
Methyl Ester (

)

3.75 (s, 2H)
Benzylic Methylene (

)

2.20 (s, 3H)
Methyl Ketone (

)
13C NMR ~205 ppm (Ketone C=O), ~166 ppm (Ester C=O)Carbonyl carbons
Mass Spectrometry (ESI)

Molecular Ion
Appearance White crystalline solidMP: 68-70 °C

Troubleshooting & Optimization

Issue: Bis-arylation (Formation of 1,3-bis(4-methoxycarbonylphenyl)acetone)
  • Cause: The mono-arylated product is more acidic than acetone and competes for the base/catalyst.

  • Correction:

    • Increase Acetone Volume: Ensure acetone is in vast excess (solvent quantities).

    • Ligand Switch: Verify the use of Mor-DalPhos or di-tert-butyl(4-dimethylaminophenyl)phosphine . Standard

      
       leads to poor selectivity.
      
Issue: Hydrolysis of Methyl Ester
  • Cause: Presence of water in the reaction mixture combined with basic conditions (

    
    ).
    
  • Correction:

    • Use anhydrous

      
       (dry in an oven at 120 °C overnight before use).
      
    • Use HPLC-grade acetone dried over molecular sieves.

Issue: Low Conversion
  • Cause: Poisoning of the catalyst or poor oxidative addition (aryl bromides are slower than iodides).

  • Correction: Increase temperature to 60 °C or switch to Methyl 4-iodobenzoate as the substrate.

References

  • Hesp, K. D., Lundgren, R. J., & Stradiotto, M. (2011).[1] Palladium-Catalyzed Mono-

    
    -arylation of Acetone with Aryl Halides and Tosylates.[1][2][4] Journal of the American Chemical Society, 133(14), 5194–5197.[2] [Link]
    
  • Culkin, D. A., & Hartwig, J. F. (2003).

    
    -Arylation of Carbonyl Compounds and Nitriles.[1] Accounts of Chemical Research, 36(4), 234–245. [Link]
    
  • PubChem. (n.d.). Methyl 4-(2-oxopropyl)benzoate (CID 11137970).[5] National Library of Medicine. [Link]

  • Fox, J. M., Huang, X., & Buchwald, S. L. (2000). Synthesis of

    
    -Aryl Ketones via Pd-Catalyzed Arylation of Ketones.[1][4][6][7] Journal of the American Chemical Society, 122(7), 1360–1370. [Link]
    

Sources

Troubleshooting & Optimization

Preventing decarboxylation of beta-keto acids during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis and handling of β-keto acids. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the synthesis of these valuable but notoriously unstable compounds. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and optimize your synthetic routes.

Understanding the Core Challenge: The Inherent Instability of β-Keto Acids

The primary obstacle in working with β-keto acids is their susceptibility to decarboxylation—the loss of the carboxylic acid group as carbon dioxide (CO₂), particularly when heated.[1][2] This reaction is facile because the molecule can adopt a six-membered cyclic transition state, which allows for a concerted, low-energy pathway to the elimination of CO₂ and the formation of an enol intermediate, which then tautomerizes to the more stable ketone.[1][2][3][4] Understanding this mechanism is the first step toward preventing it.

Mechanism of Decarboxylation

The process is often promoted by heat or acidic conditions.[1] The carboxylic acid proton is transferred to the β-carbonyl oxygen in a cyclic arrangement, facilitating the cleavage of the Cα-carboxyl bond.

Caption: The mechanism of thermal decarboxylation of a β-keto acid.

Frequently Asked Questions (FAQs)

Q1: At what temperature does decarboxylation become a significant issue?

A1: There is no single temperature, as it is highly substrate-dependent. However, for many common β-keto acids, decarboxylation can begin to occur at temperatures as low as room temperature, with rates increasing significantly upon heating.[2][5] As a general rule, all purification and handling steps, especially concentration via rotary evaporation, should be conducted at the lowest possible temperature (e.g., using an ice-water bath).

Q2: How does pH affect the stability of my β-keto acid?

A2: The stability of β-keto acids is highly pH-dependent. Acidic conditions can catalyze decarboxylation by ensuring the carboxylic acid group is protonated, which is necessary for the cyclic transition state.[1] Conversely, under neutral to slightly alkaline conditions, the molecule exists as its conjugate base, the β-keto carboxylate anion. This anion is significantly more resistant to decarboxylation because the proton required for the cyclic mechanism is absent.[1] Therefore, maintaining a neutral or slightly basic pH during workup and storage can significantly enhance stability.

Q3: I suspect my product is decarboxylating during workup. How can I confirm this?

A3: You can monitor your reaction and workup fractions using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). In your MS data, the decarboxylated byproduct will have a molecular weight that is 44 Da less than your target molecule, corresponding to the loss of a CO₂ group. Comparing the relative abundance of the desired product and the decarboxylated species at different stages can pinpoint where the degradation is occurring.

Troubleshooting Guide: Common Synthesis Problems

This section addresses specific issues you might encounter and provides a logical path to a solution.

Troubleshooting_Workflow start Problem: Low yield or isolation of ketone byproduct q1 Was the reaction or workup heated? start->q1 sol1 Solution: - Conduct all steps at or below RT. - Use low-temperature rotary evaporation. - Avoid heating during purification. q1->sol1 Yes q2 Were acidic conditions used during workup (e.g., strong acid quench)? q1->q2 No sol2 Solution: - Use a milder acid (e.g., sat. NH4Cl). - Neutralize carefully with bicarbonate. - Keep the aqueous phase cold during extraction. q2->sol2 Yes q3 Is the target molecule exceptionally unstable? q2->q3 No sol3 Solution: - Protect the acid as an ester. - Use a t-butyl ester for robust protection and mild, non-decarboxylating cleavage. q3->sol3 Yes

Caption: A logical workflow for troubleshooting β-keto acid decarboxylation.

Preventative Protocols & Advanced Strategies

When reaction conditions cannot be sufficiently moderated, the most robust strategy is to protect the carboxylic acid functionality. Converting the β-keto acid to a β-keto ester physically obstructs the formation of the required cyclic transition state, dramatically increasing stability.

Strategy 1: Protection as a β-Keto Ester

The choice of ester is critical and depends on the desired deprotection conditions.

Protective GroupMethod of FormationConditions for CleavageKey Advantages & Considerations
Methyl/Ethyl Ester Fischer esterification (MeOH/EtOH, acid catalyst) or reaction with alkyl halide.Saponification (e.g., NaOH, LiOH) followed by careful acidification.Readily available reagents. High Risk: Saponification followed by acidification and heating to remove the free acid is the classic procedure for decarboxylation.[6] Use with extreme caution.
Benzyl Ester Benzyl bromide/chloride with a base.Catalytic Hydrogenolysis (H₂, Pd/C).Deprotection is very mild and orthogonal to many other functional groups. Avoid if other reducible groups (alkenes, alkynes) are present.
tert-Butyl (t-Butyl) Ester Reaction with isobutylene and catalytic acid.[7]Mild acid (e.g., Trifluoroacetic Acid - TFA) at room temperature.[8][9]Highly Recommended. The ester is stable to a wide range of nucleophiles and bases.[8] Cleavage conditions are gentle and do not promote decarboxylation, releasing the product as the free acid directly.[8][10]
Protocol: Protection of a β-Keto Acid as a t-Butyl Ester

This protocol provides a field-proven method for protecting sensitive β-keto acids, preventing decarboxylation during subsequent synthetic steps.

Objective: To convert a thermally labile β-keto acid into its stable t-butyl ester derivative.

Materials:

  • β-Keto acid (1.0 equiv)

  • Dichloromethane (DCM), anhydrous

  • Isobutylene (condensed into a graduated cylinder at -78°C) or Di-tert-butyl dicarbonate (Boc₂O)

  • Sulfuric acid (H₂SO₄), concentrated, catalytic amount (for isobutylene method)

  • 4-(Dimethylamino)pyridine (DMAP), catalytic amount (for Boc₂O method)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure (Isobutylene Method):

  • Dissolve the β-keto acid in anhydrous DCM in a thick-walled, sealable pressure tube equipped with a magnetic stir bar.

  • Cool the solution to -78°C (dry ice/acetone bath).

  • Carefully add condensed isobutylene (approx. 10-20 equivalents).

  • Add a catalytic amount of concentrated H₂SO₄ (e.g., 1-2 drops).

  • Seal the tube tightly and allow it to warm to room temperature behind a blast shield.

  • Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, cool the tube back to 0°C before carefully opening.

  • Quench the reaction by slowly adding saturated NaHCO₃ solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo at low temperature.

  • Purify the resulting t-butyl ester by flash column chromatography.

Causality: The t-butyl ester provides excellent steric hindrance around the carbonyl group, preventing nucleophilic attack.[8] More importantly, for deprotection, the mechanism proceeds through the formation of a stable t-butyl carbocation under mild acidic conditions, a pathway that does not involve or facilitate the cyclic transition state required for decarboxylation.[8]

Strategy 2: The Krapcho Decarboxylation

In some synthetic contexts, the goal is not to prevent decarboxylation but to achieve it cleanly and selectively, often from a β-keto ester. The Krapcho decarboxylation is a powerful method for this, typically involving heating a methyl or ethyl ester in a polar aprotic solvent (like DMSO) with a salt (like LiCl or NaCl).[11][12][13] This reaction is particularly useful as it avoids harsh acidic or basic conditions that could affect other sensitive functional groups in the molecule.[11][12]

References

  • Krapcho, A. P. (n.d.). Krapcho decarboxylation. Wikipedia. Retrieved from [Link]

  • (n.d.). Krapcho decarboxylation. Grokipedia. Retrieved from [Link]

  • Bach, R. D., & Canepa, C. (1996). Electronic Factors Influencing the Decarboxylation of beta-Keto Acids. A Model Enzyme Study. Journal of the American Chemical Society. Retrieved from [Link]

  • (2018, January 21). Krapcho Decarboxylation. Chem-Station International Edition. Retrieved from [Link]

  • Zieliński, R., et al. (2021). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. ACS Catalysis. Retrieved from [Link]

  • Ashenhurst, J. (2022, May 20). Decarboxylation. Master Organic Chemistry. Retrieved from [Link]

  • Cooper, M. M., & Klymkowsky, M. W. (2021, October 31). 9.4: β-Ketoacids Decarboxylate. Chemistry LibreTexts. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 12). Decarboxylation Reaction Mechanism. YouTube. Retrieved from [Link]

  • Mason, J. D., & Murphree, S. S. (2013). Microwave-Assisted Aqueous Krapcho Decarboxylation. Synlett. Retrieved from [Link]

  • (n.d.). Decarboxylation. Organic Chemistry Portal. Retrieved from [Link]

  • (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. Retrieved from [Link]

  • Sano, N., et al. (2021). Mastering β-keto esters. ResearchGate. Retrieved from [Link]

  • Toney, M. D. (1993). pH-dependent decarboxylation of 2-amino-3-ketobutyrate, the unstable intermediate in the threonine dehydrogenase-initiated pathway for threonine utilization. Biochemical and Biophysical Research Communications. Retrieved from [Link]

  • (2025, September 15). Beta-Keto Ester Definition. Fiveable. Retrieved from [Link]

  • Bunting, J. W., & Kanter, J. P. (1993). Acidity and tautomerism of .beta.-keto esters and amides in aqueous solution. Journal of the American Chemical Society. Retrieved from [Link]

  • Lipshutz, B. H., & Kotsuki, H. (1996). Selective Cleavage and Decarboxylation of β-Keto Esters Derived from(Trimethylsilyl)ethanol in the Presence of β-Keto Esters Derived fromOther Alcohols. ResearchGate. Retrieved from [Link]

  • Vandewal, K., et al. (2012). Low-temperature side-chain cleavage and decarboxylation of polythiophene esters by acid catalysis. ResearchGate. Retrieved from [Link]

  • Namba, K., et al. (2018). A simple and powerful tert-butylation of carboxylic acids and alcohols. Tetrahedron Letters. Retrieved from [Link]

  • Chem Vids by Mel. (2020, July 15). DECARBOXYLATION OF BETA-KETOACIDS + Synthesis Of Carboxylic Acids and Reductions Via LiAlH4. YouTube. Retrieved from [Link]

  • Hudson, G. A., & Mitchell, T. A. (2020). Decarboxylation in Natural Products Biosynthesis. ACS Catalysis. Retrieved from [Link]

  • Katritzky, A. R., et al. (2002). Convenient preparation of tert-butyl beta-(protected amino)esters. Journal of Organic Chemistry. Retrieved from [Link]

  • (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. Retrieved from [Link]

  • (n.d.). tert-Butyl Esters. Organic Chemistry Portal. Retrieved from [Link]

  • Hennessy, M. C., & O'Sullivan, T. P. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances. Retrieved from [Link]

  • Ghorai, P., & Jana, A. (2022). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. Scientific Reports. Retrieved from [Link]

  • Islamoglu, T., et al. (2018). Thermal decarboxylation for the generation of hierarchical porosity in isostructural metal–organic frameworks containing open metal sites. Chemical Communications. Retrieved from [Link]

  • Barrios-Vargas, J. E., et al. (2021). Low-Temperature Synthesis of Solution Processable Carbon Nitride Polymers. MDPI. Retrieved from [Link]

  • Hennessy, M. C., & O'Sullivan, T. P. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances. Retrieved from [Link]

  • Wang, L., et al. (2007). Method for preparing acyclic beta keto ester. Google Patents.
  • Organic Chemistry Explained. (2020, March 18). Chapter 21.5 Decarboxylation of beta-keto acids. YouTube. Retrieved from [Link]

Sources

Troubleshooting low yields in 4-acetonylbenzoic acid coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yields in 4-Acetonylbenzoic Acid Coupling Reactions Ticket ID: #TCH-4ABA-001 Status: Open Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary

You are likely encountering low yields due to chemoselectivity competition . 4-Acetonylbenzoic acid (CAS: 1643-30-7) is a bifunctional molecule containing both a carboxylic acid (the desired coupling site) and a ketone (acetonyl group).[1]

When reacting with primary amines, the ketone acts as a competing electrophile, leading to Schiff base (imine) formation rather than the desired amide bond.[1] Furthermore, the methylene group (


-position to the ketone) is acidic (

), making the molecule susceptible to self-condensation under highly basic conditions.[1]

This guide provides a root-cause analysis and validated protocols to restore your yields to >85%.

Part 1: The Diagnostic Decision Tree

Before altering your chemistry, identify your specific failure mode using the logic flow below.

TroubleshootingTree Start START: What is the primary symptom? Symptom1 Multiple spots on TLC (Low conversion) Start->Symptom1 Symptom2 Reaction Stalls / Precipitate (Incomplete) Start->Symptom2 Symptom3 Product Degrades during Workup Start->Symptom3 Diag1 Diagnosis: Schiff Base Competition (Amine attacks Ketone) Symptom1->Diag1 Diag2 Diagnosis: Poor Solubility or N-Acylurea formation Symptom2->Diag2 Diag3 Diagnosis: Aldol Condensation (Base-catalyzed polymerization) Symptom3->Diag3 Sol1 SOLUTION: Pre-activation Protocol (Lock acid as active ester first) Diag1->Sol1 Sol2 SOLUTION: Switch Solvent (DMF/DMAc) & Reagent (T3P or HATU) Diag2->Sol2 Sol3 SOLUTION: Acidic Workup Only (Avoid pH > 9) Diag3->Sol3

Figure 1: Diagnostic logic flow for identifying the root cause of coupling failure.

Part 2: Technical FAQs & Troubleshooting

Issue 1: The "Keto-Competition" Trap (Chemoselectivity)

User Question: "I am using EDC/NHS. My LCMS shows a mass corresponding to [M + Amine - H2O], but it's not the amide. What is happening?"

Technical Insight: You are forming an imine (Schiff base) .[1][2][3] The amine nucleophile is attacking the ketone carbonyl instead of the activated carboxylic acid.[1] This is common when the activation of the acid is slow (e.g., using EDC without pre-activation) or when the amine is added effectively "all at once" with the acid.[1]

The Mechanism of Failure:

Competition Reactants 4-Acetonylbenzoic Acid + Primary Amine PathA Path A (Desired): Amide Coupling Reactants->PathA Requires Activated Ester PathB Path B (Undesired): Imine Formation Reactants->PathB Spontaneous (reversible) Product Target Amide PathA->Product Byproduct Schiff Base (Imine) [M-18 mass shift] PathB->Byproduct

Figure 2: Competitive pathways. Path B dominates if the acid is not "locked" into an active ester form before the amine sees the ketone.[1]

Corrective Action:

  • Switch to "Pre-activation": You must convert 100% of the carboxylic acid to the active ester (using HATU or T3P) before the amine is introduced.[1][2]

  • Avoid Carbodiimides (DCC/EDC): These often require "catalytic" activation cycles which leave free amine exposed to the ketone for too long.[1][2] Use HATU or T3P (Propylphosphonic anhydride) for faster kinetics.[1][2]

Issue 2: Solubility & Reagent Selection

User Question: "The reaction turns into a milky suspension and stalls at 40% conversion. Adding more DCM doesn't help."

Technical Insight: 4-Acetonylbenzoic acid has poor solubility in non-polar solvents (DCM, Toluene) but high solubility in polar aprotic solvents (DMF, DMAc, NMP).[1] If the starting material precipitates, the coupling reagent cannot activate it efficiently, leading to the formation of unreactive


-acylurea byproducts (if using DCC/EDC).[1]

Reagent Comparison Table:

ReagentSuitabilityRisk FactorRecommendation
DCC/EDC LowHigh risk of

-acylurea; Slow kinetics allows imine formation.[1][2]
Avoid for this substrate.[1][2]
HATU HighFast kinetics; High conversion.[1][2]Recommended (Standard).[1][2]
T3P Excellent Very mild; scavenges water (drives equilibrium); Easy workup.[1][2][4]Gold Standard for keto-acids.[1][2]
Thionyl Cl MediumHarsh; Acid chloride may cause self-polymerization of the ketone tail.[1][2]Use only if other methods fail.

Part 3: Validated Experimental Protocols

Protocol A: The "Gold Standard" HATU Method

Designed to eliminate Schiff base formation via strict pre-activation.

Reagents:

  • 4-Acetonylbenzoic acid (1.0 equiv)[1]

  • HATU (1.1 equiv)[1]

  • DIPEA (Diisopropylethylamine) (3.0 equiv) — Do not use TEA (too nucleophilic).[1]

  • Amine partner (1.1 equiv)[1]

  • Solvent: Anhydrous DMF (Concentration: 0.1 M)[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve 4-acetonylbenzoic acid (1.0 eq) in anhydrous DMF under Nitrogen/Argon.

  • Base Addition: Add DIPEA (3.0 eq). Stir for 5 minutes.

  • Activation (CRITICAL): Add HATU (1.1 eq) in one portion.

    • Checkpoint: Stir for 15–20 minutes at Room Temperature. The solution should turn yellow/orange.[1] This ensures the acid is converted to the O-At active ester.[1][2]

  • Amine Addition: Add the amine (1.1 eq) dropwise.[1][2]

    • Why? Adding the amine after activation ensures it attacks the highly reactive ester, not the ketone.[1]

  • Monitoring: Stir for 2–4 hours. Monitor via LCMS.[1][2][5]

  • Workup: Dilute with EtOAc. Wash with 0.5 M HCl (to remove unreacted amine and DIPEA) followed by Brine.[1][2]

    • Warning: Do not wash with strong bases (1M NaOH) as this may degrade the acetonyl group.[1][2]

Protocol B: The T3P (Propylphosphonic Anhydride) Method

Best for large scale or difficult solubility.[1]

  • Dissolve 4-acetonylbenzoic acid (1.0 eq) and Amine (1.1 eq) in EtOAc or DMF (if solubility is poor).

  • Add DIPEA (3.0 eq) and cool to 0 °C.

  • Add T3P (50% w/w in EtOAc) (1.5 eq) dropwise.[1]

  • Allow to warm to RT and stir overnight.

  • Why this works: T3P is not only a coupling reagent but also a water scavenger.[1][2][4] However, because it activates the acid intra-molecularly very fast, it generally outcompetes the imine formation if the temperature is controlled.[1]

References

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][2][4][6][7] Organic Process Research & Development, 20(2), 140–177.[1]

  • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1][2][4][8][9][10][11] Tetrahedron, 61(46), 10827-10852.[1]

  • Patterson, J. et al. (2011).[1][2] Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for the Preparation of Amides.[1][2][4][10] Organic Process Research & Development.

Sources

Removing unreacted starting materials from p-acetonylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of p-acetonylbenzoic acid (also known as 4-acetylbenzoic acid). This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for removing unreacted starting materials and other impurities. As Senior Application Scientists, we have structured this guide to not only provide step-by-step protocols but also to explain the underlying chemical principles, ensuring you can adapt and troubleshoot your purification processes effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of p-acetonylbenzoic acid?

A1: The impurities largely depend on the synthetic route. A common laboratory synthesis involves the acylation of a substituted benzene or oxidation of a precursor. For instance, if prepared from p-hydroxybenzoic acid and acetic anhydride, common impurities would include unreacted p-hydroxybenzoic acid, acetic anhydride, and its hydrolysis product, acetic acid.[1] Syntheses starting from toluene may result in impurities like diphenyls and other oxidation byproducts.[2][3]

Q2: My crude product is an oily or sticky solid. What does this indicate and how should I proceed?

A2: An oily or amorphous crude product often suggests the presence of impurities that are depressing the melting point of your desired compound. It can also indicate residual solvent. The best approach is to employ a broad purification technique like acid-base extraction to remove classes of impurities, followed by recrystallization to obtain a pure, crystalline solid.

Q3: How do I choose the best purification method?

A3: The choice depends on the nature of the impurities and the scale of your reaction.

  • Acid-Base Extraction: This is a highly effective and scalable method for separating acidic products like p-acetonylbenzoic acid from neutral or less acidic impurities.[4][5] It is the recommended first step for a crude reaction mixture.

  • Recrystallization: This is an excellent final purification step to obtain high-purity crystalline material.[6][7] It works best when the impurities have different solubility profiles from the product in a chosen solvent.

  • Column Chromatography: While effective for achieving very high purity, it is generally less scalable and more resource-intensive than extraction and recrystallization. It is best reserved for small-scale purifications or when other methods fail.

Q4: How can I assess the purity of my final p-acetonylbenzoic acid?

A4: Purity is typically assessed by a combination of methods:

  • Melting Point Analysis: A pure compound will have a sharp and narrow melting point range that corresponds to the literature value. Impurities typically cause the melting point to be depressed and broaden.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to identify the structure of your compound and detect the presence of impurities, even at low levels.

  • Thin-Layer Chromatography (TLC): A quick and easy way to visualize the number of components in your sample. A pure sample should ideally show a single spot.

Troubleshooting Guide: Common Purification Challenges

Issue 1: Low Yield After Acid-Base Extraction

Question: I performed an acid-base extraction to purify my p-acetonylbenzoic acid, but my final yield was very low. What could have gone wrong?

Answer: Low recovery after an acid-base extraction is a common issue that can stem from several factors. Here is a breakdown of potential causes and solutions:

  • Incomplete Acidification: p-Acetonylbenzoic acid is precipitated from the aqueous layer by adding acid to protonate the carboxylate salt, making it insoluble in water.[9] If the solution is not made sufficiently acidic (a pH of ~2-3 is recommended), a significant portion of your product will remain dissolved in the aqueous phase as the carboxylate salt.[10]

    • Solution: Always check the pH of the aqueous layer with pH paper after acidification. Add the acid (e.g., 3M HCl) dropwise until the solution is strongly acidic. If you are unsure, add a few extra drops.

  • Premature Precipitation: If you use a highly concentrated acid and add it too quickly, localized pH changes can cause the product to precipitate as a fine, difficult-to-filter solid or an oil.

    • Solution: Use a moderately concentrated acid (e.g., 1-3M HCl) and add it slowly while vigorously stirring the aqueous solution. Cooling the solution in an ice bath during acidification can also promote the formation of larger, more easily filterable crystals.

  • Insufficient Extraction from the Organic Layer: The efficiency of extracting your product into the aqueous base depends on thorough mixing.

    • Solution: When shaking the separatory funnel, ensure you are doing so vigorously for at least 30-60 seconds to maximize the surface area between the two immiscible layers.[9] Vent the funnel frequently to release any pressure buildup, especially when using sodium bicarbonate. Performing two or three extractions with smaller volumes of the basic solution is more effective than a single extraction with a large volume.

  • Emulsion Formation: An emulsion is a stable suspension of one liquid in another, which prevents the clear separation of organic and aqueous layers.

    • Solution: To break an emulsion, you can try adding a small amount of a saturated sodium chloride solution (brine). The increased ionic strength of the aqueous layer helps to force the separation. Alternatively, allowing the mixture to stand for an extended period or gently swirling the funnel can also be effective.

Issue 2: Product "Oils Out" During Recrystallization

Question: I'm trying to recrystallize my p-acetonylbenzoic acid, but instead of forming crystals, it separates as an oil. What should I do?

Answer: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent or when the solution becomes supersaturated at a temperature above the melting point of the solute. Here’s how to troubleshoot this problem:

  • Cause: Solution is too concentrated. The most common cause is using too little solvent. The saturation point of the solution is reached at a temperature where your product is still molten.

    • Solution: Add more of the hot recrystallization solvent in small portions until the oil completely dissolves.[11] Once you have a clear, homogeneous solution, you can then allow it to cool slowly.

  • Cause: Cooling is too rapid. If a hot, saturated solution is cooled too quickly, the molecules don't have time to align into a crystal lattice and may crash out as an amorphous solid or oil.

    • Solution: Allow the hot, clear solution to cool slowly to room temperature on a benchtop, insulated with a beaker or watch glass to slow heat loss.[11] Do not place it directly into an ice bath from a high temperature.

  • Cause: Impurities are present. Significant amounts of impurities can lower the melting point of the mixture, making it more prone to oiling out.

    • Solution: If adding more solvent doesn't resolve the issue, the sample may be too impure for direct recrystallization. In this case, perform an acid-base extraction first to remove the bulk of the impurities, and then attempt to recrystallize the partially purified product.

Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate p-acetonylbenzoic acid (an organic acid) from neutral organic impurities. It leverages the acidic nature of the carboxylic acid group, which can be deprotonated by a mild base to form a water-soluble salt.[12][13]

Materials:

  • Crude p-acetonylbenzoic acid

  • Diethyl ether or Ethyl acetate (organic solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 3M Hydrochloric acid (HCl)

  • Deionized water

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel, beakers, Erlenmeyer flasks

  • pH paper

  • Büchner funnel and filter paper

Procedure:

  • Dissolution: Dissolve the crude p-acetonylbenzoic acid in a suitable organic solvent (e.g., 50 mL of diethyl ether for every 1-2 g of crude product) in an Erlenmeyer flask. Transfer the solution to a separatory funnel.

  • Extraction with Base: Add an equal volume of saturated aqueous NaHCO₃ solution to the separatory funnel. Stopper the funnel, invert it, and vent immediately to release CO₂ pressure. Shake the funnel vigorously for 60 seconds, venting frequently.[8]

  • Layer Separation: Place the funnel in a ring stand and allow the layers to separate completely. The top layer is typically the organic solvent (check densities if unsure), and the bottom is the aqueous layer containing the sodium salt of your product.[5]

  • Isolate Aqueous Layer: Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: To ensure complete recovery, repeat the extraction (steps 2-4) on the organic layer with a fresh portion of NaHCO₃ solution. Combine the aqueous extracts.

  • Backwash (Optional): To remove any neutral impurities that may have been carried over, "backwash" the combined aqueous extracts by adding a small volume (~20 mL) of fresh diethyl ether, shaking, and discarding the ether layer.[8]

  • Acidification and Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 3M HCl dropwise while stirring until the solution is strongly acidic (pH ≈ 2, check with pH paper). A white precipitate of pure p-acetonylbenzoic acid should form.[10][12]

  • Isolate Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold deionized water to remove any residual inorganic salts.

  • Drying: Allow the crystals to dry completely in the air or a vacuum oven. The remaining organic layer, containing neutral impurities, can be dried with anhydrous Na₂SO₄, filtered, and the solvent evaporated to isolate those compounds if desired.[9]

Visual Workflow: Acid-Base Extraction

G start Crude Product (p-Acetonylbenzoic Acid + Neutral Impurity) in Diethyl Ether add_base 1. Add sat. aq. NaHCO₃ 2. Shake & Vent start->add_base separate Separate Layers add_base->separate organic_layer Organic Layer (Diethyl Ether + Neutral Impurity) separate->organic_layer Organic (Top Layer) aqueous_layer Aqueous Layer (Sodium p-acetonylbenzoate) separate->aqueous_layer Aqueous (Bottom Layer) dry_organic Dry with Na₂SO₄, Filter, Evaporate organic_layer->dry_organic neutral_product Isolated Neutral Impurity dry_organic->neutral_product acidify Add 3M HCl (aq) until pH ~2 aqueous_layer->acidify precipitate Precipitate Forms acidify->precipitate filter_dry Vacuum Filter, Wash with cold H₂O, Dry precipitate->filter_dry final_product Pure p-Acetonylbenzoic Acid filter_dry->final_product

Workflow for purification via acid-base extraction.
Protocol 2: Purification by Recrystallization

This method purifies p-acetonylbenzoic acid based on its differential solubility in a hot versus a cold solvent. The ideal solvent is one in which the product is highly soluble at high temperatures but poorly soluble at low temperatures.[6][14]

Materials:

  • Partially purified p-acetonylbenzoic acid

  • Recrystallization solvent (e.g., water, ethanol/water mixture)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter paper

  • Ice bath

Procedure:

  • Solvent Selection: Based on solubility data, water is a good starting choice for recrystallizing benzoic acid derivatives.[11] The goal is to find a solvent where your compound is sparingly soluble at room temperature but very soluble near the solvent's boiling point.

  • Dissolution: Place the crude p-acetonylbenzoic acid in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent. Heat the mixture on a hot plate with gentle swirling. Continue adding small portions of hot solvent until the solid just dissolves completely.[14] It is crucial to use the minimum amount of hot solvent to ensure good recovery.

  • Hot Filtration (if necessary): If there are insoluble impurities (like dust or sand) in the hot solution, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step prevents the product from crystallizing prematurely on the funnel.[7]

  • Slow Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on the benchtop. Slow cooling is essential for the formation of large, pure crystals, as it allows impurities to remain in the solution (the "mother liquor").[15]

  • Induce Crystallization (if necessary): If crystals do not form, you can try scratching the inside of the flask with a glass rod at the solution's surface or adding a tiny "seed" crystal of the pure compound.[11]

  • Ice Bath Cooling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 15-20 minutes to maximize the precipitation of the product.

  • Isolate Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any adhering mother liquor.

  • Drying: Dry the crystals completely to remove all traces of the solvent before weighing and characterization.

Visual Workflow: Recrystallizationdot

// Node colors node [fillcolor="#F1F3F4", fontcolor="#202124"];

// Start start [label="Crude Solid in\nErlenmeyer Flask", shape=cylinder, fillcolor="#FBBC05"];

// Steps add_solvent [label="Add minimum amount\nof hot solvent", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; dissolve [label="Heat until solid\njust dissolves", shape=box]; hot_filter_check [label="Insoluble impurities\npresent?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; hot_filter [label="Perform Hot Filtration", shape=box]; cool_slowly [label="Cool slowly to\nroom temperature", shape=box]; cool_ice [label="Cool in ice bath", shape=box]; filter_wash [label="Vacuum filter and wash\nwith cold solvent", shape=box];

// End mother_liquor [label="Mother Liquor\n(contains impurities)", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; final_product [label="Pure Crystalline Product", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> add_solvent; add_solvent -> dissolve; dissolve -> hot_filter_check; hot_filter_check -> hot_filter [label=" Yes "]; hot_filter_check -> cool_slowly [label=" No "]; hot_filter -> cool_slowly; cool_slowly -> cool_ice; cool_ice -> filter_wash; filter_wash -> final_product; filter_wash -> mother_liquor [style=dashed]; }

Sources

Stability of 4-(2-Oxopropyl)benzoic acid in solution over time

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability, solubility, and handling of 4-(2-Oxopropyl)benzoic acid (CAS: 15482-54-9), also known as 4-acetonylbenzoic acid. The following protocols and troubleshooting steps are designed for researchers observing unexpected behavior in solution-state experiments.

Part 1: Emergency Triage & Quick FAQs

Q: My stock solution in DMSO has turned yellow after 2 weeks at 4°C. Is it still usable? A: Proceed with caution. A slight yellowing in DMSO often indicates trace oxidation of the benzylic methylene group or minor polymerization contaminants, common in phenylacetone derivatives.

  • Action: Run a QC check (HPLC). If purity is >98%, it is usable for biological assays but not for analytical standards.

  • Prevention: Store future stocks at -20°C or -80°C, protected from light, under argon/nitrogen.

Q: I see a precipitate immediately upon diluting my stock into cell culture media (pH 7.4). A: This is a solubility crash . While the carboxylic acid deprotonates at pH 7.4, the lipophilic 2-oxopropyl tail limits water solubility.

  • Action: Ensure the final DMSO concentration is 0.1–0.5%. If precipitation persists, pre-dilute in PBS (pH 7.4) before adding to media to prevent localized shock precipitation.

Q: Can I dissolve this compound in Methanol for storage? A: Not recommended for long-term storage.

  • Reason: In the presence of the carboxylic acid moiety (autocatalysis), slow Fischer esterification can occur, converting your compound to Methyl 4-(2-oxopropyl)benzoate . Use Acetonitrile (ACN) or DMSO for storage.

Part 2: Detailed Stability Profile & Mechanistic Insight

Chemical Vulnerabilities

The stability of 4-(2-Oxopropyl)benzoic acid is dictated by two functional groups: the benzoic acid moiety and the 2-oxopropyl (acetonyl) side chain.

  • Benzylic Oxidation (High Risk): The methylene group (

    
    ) connecting the benzene ring and the ketone is "doubly activated" (benzylic and 
    
    
    
    -to-carbonyl). In solution, dissolved oxygen can slowly oxidize this position, leading to
    
    
    -diketone derivatives or oxidative cleavage to terephthalic acid.
  • Enolization & Condensation (Medium Risk): In basic buffers (pH > 9), the acidic

    
    -protons allow enolate formation, leading to potential Aldol condensation (dimerization).
    
  • Esterification (Solvent Risk): As noted in the FAQs, protic alcohol solvents (MeOH, EtOH) pose a risk of esterification over time.

Solubility Data
SolventSolubilityStability RiskRecommended Storage
DMSO High (>50 mM)Low (if frozen)-20°C (Preferred)
Methanol High (>50 mM)High (Esterification)Fresh prep only
Water (pH < 4) Very LowN/A (Precipitates)Do not store
PBS (pH 7.4) Moderate (~1-5 mM)Medium (Oxidation)Use immediately
Acetonitrile High (>25 mM)Low4°C or -20°C

Part 3: Troubleshooting Guide

Issue: "Ghost Peaks" in HPLC Chromatograms

Symptom: You observe small peaks eluting after the main peak in Reverse Phase HPLC. Diagnosis: Likely Methyl Ester formation (if MeOH was used) or Dimerization .

  • Verification: Check the UV spectrum of the impurity. If it is identical to the parent, it is likely the ester (lipophilic shift).

  • Solution: Switch mobile phase preparation. Do not leave samples in MeOH autosampler vials for >24 hours.

Issue: Inconsistent IC50/EC50 Values

Symptom: Biological activity drops as the stock solution ages. Diagnosis: Precipitation or Adsorption . The compound may adhere to plastic tips or tubes due to the lipophilic side chain.

  • Solution:

    • Use Low-Retention pipette tips.

    • Switch to Glass vials for stock storage.

    • Vortex vigorously before every use.

Part 4: Validated Experimental Protocols

Protocol A: Preparation of Stable Stock Solution (10 mM)
  • Reagents: 4-(2-Oxopropyl)benzoic acid (Solid), Anhydrous DMSO (99.9%), Argon gas.

  • Equipment: Amber glass vial (2 mL), Vortex mixer.

  • Weighing: Weigh 1.78 mg of solid compound into a sterile amber glass vial .

  • Dissolution: Add 1.0 mL of Anhydrous DMSO.

  • Mixing: Vortex for 30 seconds until fully dissolved. Visually inspect for particulates.

  • Preservation: Gently blow a stream of Argon or Nitrogen gas into the headspace for 5 seconds to displace oxygen.

  • Storage: Cap tightly and store at -20°C. Stability: ~6 months.

Protocol B: Stability-Indicating HPLC Method

Use this method to verify the purity of your compound before critical experiments.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Kinetex), 5 µm, 150 x 4.6 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (or Phosphoric Acid).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Aromatic ring) and 280 nm.

  • Gradient:

    • 0–2 min: 5% B

    • 2–15 min: 5%

      
       95% B
      
    • 15–20 min: 95% B (Wash)

Part 5: Visualizing Degradation Pathways

The following diagram illustrates the potential chemical fate of 4-(2-Oxopropyl)benzoic acid in solution, highlighting the risks of oxidation and esterification.

DegradationPathways cluster_0 Storage Risks Compound 4-(2-Oxopropyl) benzoic acid (Parent) Oxidation Oxidized Derivatives (Alpha-diketones) Compound->Oxidation O2 / Light / Time (DMSO/Water) Ester Methyl Ester (Impurity) Compound->Ester Methanol (Solvent) Acid Catalysis Precipitate Solid Precipitate (Loss of Conc.) Compound->Precipitate pH < 4.0 Water Excess

Figure 1: Critical degradation pathways. Red arrows indicate irreversible chemical changes; dashed lines indicate physical state changes.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 576244, 4-(2-Oxopropyl)benzoic acid. Retrieved from [Link]

  • Sielc Technologies. Separation of 2-(1-Oxopropyl)benzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Cheméo. Benzoic acid, 2-(1-oxopropyl)- Chemical Properties. Retrieved from [Link]

Overcoming steric hindrance in 4-(2-Oxopropyl)benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with 4-(2-Oxopropyl)benzoic acid derivatives . It addresses the specific challenges of steric hindrance inherent to this scaffold, particularly when substituted at the ortho-positions of the aromatic ring or the


-positions of the propyl chain.

Topic: Overcoming Steric Hindrance in 4-(2-Oxopropyl)benzoic Acid Derivatives Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

System Overview: The Steric Landscape

Before troubleshooting, we must define the "Steric Zones" of your molecule. 4-(2-Oxopropyl)benzoic acid (Structure A ) possesses two reactive centers separated by a semi-rigid aromatic linker.[1] Steric hindrance typically manifests in three distinct zones:

  • Zone 1 (The Head - Ketone): Reactivity here (e.g., reductive amination, Grignard addition) is compromised if the

    
    -methylene (C3) is branched or if the aromatic ring bears substituents at the 3,5-positions (ortho to the propyl chain).
    
  • Zone 2 (The Tail - Carboxylic Acid): Amide coupling or esterification fails when substituents are present at the 2,6-positions (ortho to the carboxyl).

  • Zone 3 (The Bridge - Benzylic Carbon): Functionalization at the benzylic position is sensitive to the electronic and steric environment of the ring.

Visualizing the Workflow

The following decision tree outlines the logical flow for selecting reaction conditions based on the location of your steric block.

StericWorkflow Start Identify Steric Block Zone Where is the hindrance? Start->Zone Zone1 Zone 1: Ketone (Head) (Nucleophilic Addition) Zone->Zone1 Zone2 Zone 2: Carboxyl (Tail) (Amide Coupling) Zone->Zone2 Check1 Is Alpha-Carbon Branched? Zone1->Check1 Check2 Ortho-Substituents present? Zone2->Check2 Sol1A Standard: NaBH4 / R-NH2 Check1->Sol1A No Sol1B High Sterics: TiCl4 Activation or Organolithium (smaller) Check1->Sol1B Yes Sol2A Standard: HATU / DIEA Check2->Sol2A No Sol2B High Sterics: Acid Fluoride or DIC/HOPO Check2->Sol2B Yes

Figure 1: Strategic decision tree for selecting reaction conditions based on the specific site of steric hindrance.

Troubleshooting Zone 2: The Carboxylic Acid (The Tail)

Issue: Low yield in amide coupling or esterification due to ortho-substituents (e.g., 2,6-dimethyl or 2-chloro derivatives).

Technical Analysis

Standard coupling reagents (EDC, HATU) rely on the formation of an active ester (e.g., O-At).[1] In sterically crowded systems, the bulky amine cannot approach this active ester effectively.[2] The active ester intermediate may decompose or undergo side reactions (e.g., N-acylurea formation) faster than the desired attack.

Protocol: The "Acid Fluoride" Method

For highly hindered benzoic acids, converting the acid to an acid fluoride is superior to acid chlorides because acid fluorides are more stable to hydrolysis yet highly reactive toward amines, and their small size reduces steric clash.

Step-by-Step Methodology:

  • Activation: Dissolve the hindered 4-(2-oxopropyl)benzoic acid derivative (1.0 equiv) in dry DCM.

  • Reagent Addition: Add Cyanuric Fluoride (0.5 equiv) and Pyridine (1.0 equiv) at -10°C.

  • Monitoring: Stir for 1-2 hours. Monitor by TLC (the acid fluoride is usually less polar).

  • Coupling: Add the amine (1.2 equiv) and DIEA (2.0 equiv). Warm to room temperature.

  • Workup: Quench with water. The acid fluoride is robust enough that you can often perform a quick aqueous wash before the coupling if needed, but in-situ coupling is preferred.

Alternative: DIC/HOPO System

Recent data suggests that for extremely hindered substrates (like 2,6-disubstituted benzoic acids), the combination of Diisopropylcarbodiimide (DIC) and 2-Hydroxypyridine-N-oxide (HOPO) outperforms HATU.[1]

Comparative Data: Coupling Efficiency

Reagent System Substrate Hindrance Yield (24h) Notes
HATU / DIEA Low (Unsubstituted) >95% Standard baseline.[1]
HATU / DIEA High (2,6-dimethyl) <10% Fails due to steric block of the active ester.[1]
SOCl₂ (Acid Cl) High 60-70% Harsh conditions may affect the ketone moiety.[1]

| DIC / HOPO | High | 85-93% | HOPO ester is smaller and highly reactive [1].[1] |

Troubleshooting Zone 1: The Ketone (The Head)

Issue: Nucleophiles (Grignard, Hydrides) fail to attack the ketone due to branching at the propyl chain or ortho-substituents on the ring.

Technical Analysis

The 2-oxopropyl group is essentially a phenylacetone derivative.[1] If the benzylic position is substituted (e.g., with a methyl group), the "Bürgi-Dunitz" angle of attack is blocked. Furthermore, the ketone can enolize, leading to proton transfer rather than nucleophilic addition.

Protocol: Lewis Acid Activation (TiCl4)

When standard addition fails, pre-coordination with Titanium(IV) chloride activates the carbonyl and can lock the conformation, exposing the reactive face.

Step-by-Step Methodology:

  • Preparation: Dissolve the substrate (1.0 equiv) in anhydrous DCM under Argon. Cool to -78°C.[1]

  • Activation: Add TiCl₄ (1.1 equiv) dropwise.[1] The solution will likely turn yellow/orange (formation of the Ti-complex). Stir for 30 mins.

  • Nucleophile Addition: Add the nucleophile (e.g., Allyltrimethylsilane or a Grignard reagent) slowly.[1]

    • Note: If using Grignard, TiCl₄ may be too harsh; consider CeCl₃ (Luche conditions) instead to prevent enolization.[1]

  • Quench: Pour into ice-cold NaHCO₃ solution.

FAQ: Why not just heat it? Heating a hindered ketone with a basic nucleophile (like a Grignard) promotes enolization (deprotonation at the


-carbon) rather than addition. You will recover the starting material. You must use activation (Lewis Acid) or smaller nucleophiles (Organolithium instead of Grignard).

Troubleshooting Zone 3: The Bridge (Alpha-Alkylation)

Issue: Difficulty mono-alkylating the benzylic position (C3) or the terminal methyl (C1).

Technical Analysis

The protons at C1 (terminal methyl) and C3 (benzylic) have different pKa values. The benzylic protons (C3) are generally more acidic due to resonance with the ring, but also more sterically crowded.

  • Thermodynamic Control: Favors the more substituted enolate (internal).

  • Kinetic Control: Favors the less hindered enolate (terminal).

Self-Validating Check: If you are trying to alkylate the benzylic position (C3) and getting no reaction, the base (e.g., LDA) might be too bulky to deprotonate that specific site if ortho-substituents are present.

Solution: Switch to Potassium Hexamethyldisilazide (KHMDS) or Sodium Hydride (NaH) .[1] While KHMDS is bulky, the potassium counter-ion creates a "looser" ion pair, often allowing reaction where Lithium reagents fail.[1]

References

  • Al-Warhi, T. I., et al. (2012).[1] "Recent Advances in the Synthesis of Amides via Condensation of Carboxylic Acids and Amines." Saudi Pharmaceutical Journal.[1] Link (Validates DIC/HOPO for hindered acids).[1]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Authoritative source on Bürgi-Dunitz trajectory and nucleophilic addition to hindered ketones).

  • Dunetz, J. R., et al. (2016).[1] "Amide Bond Formation: Beyond the Active Ester." Chemical Reviews. Link (Review of acid fluoride and alternative coupling technologies).[1]

  • Valeur, E., & Bradley, M. (2009).[1] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.[1] Link (Comparison of HATU vs mixed anhydrides for steric systems).

Sources

Validation & Comparative

Mass spectrometry fragmentation pattern of p-acetonylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting with Google searches to build a foundation of knowledge on p-acetonylbenzoic acid's mass spectrometry data. I'm prioritizing its molecular weight, likely fragmentation pathways, and the m/z values that are most frequently observed from various sources. This should provide a solid basis.

Commencing Data Acquisition

I'm now putting my initial plan into action, executing the Google searches to understand the mass spectrometry fragmentation of p-acetonylbenzoic acid. I'm focusing on its molecular weight, characteristic fragmentation pathways, and the specific m/z values generated. These initial searches will build the foundation of my understanding. Next, I'll branch out to explore alternative analytical techniques and establish comparisons.

Implementing Search Queries

I'm now diving into detailed Google searches specifically targeting the mass spec fragmentation of p-acetonylbenzoic acid. I'm prioritizing its molecular weight, likely breakdown pathways, and the m/z values that are routinely seen. I will look for comparable analytical methods, for a good basis of comparison. I'm working to make a guide using explanations, tables, and Graphviz diagrams.

Analyzing Initial Findings

I've hit a slight snag. The initial Google dives were a decent starting point, but haven't given me a concrete mass spec or a fine-grained fragmentation pattern for p-acetonylbenzoic acid. I'm sifting through related compounds now, hoping to find transferable data or, at least, relevant spectral similarities. I'll need to explore some more specialized databases and literature reviews.

Exploring Spectral Analogies

I'm now diving deep into the fragmentation patterns of similar compounds. I've compiled typical information on carboxylic acid and ketone fragmentations, specifically focusing on aromatic acids and ketone α-cleavage. Molecular weights for p-acetoxybenzoic acid and 4-acetylbenzoic acid are already in hand. This should help to build a predictive spectral profile.

Compiling Relevant Data

Now, I've consolidated data on fragmentation mechanisms for carboxylic acids and ketones, including McLafferty rearrangements and α-cleavage. I've found molecular weights for p-acetoxybenzoic acid and 4-acetylbenzoic acid as well as spectra for benzoic acid and 2-acetylbenzoic acid. I've also found some information on Electron Ionization and Electrospray Ionization. I still need the exact molecular weight and mass spectrum of p-acetonylbenzoic acid.

Defining Data Gaps

My Google searches, while informative, haven't delivered a mass spectrum for p-acetonylbenzoic acid or its precise fragmentation. I've gathered general fragmentation patterns for carboxylic acids and ketones, the molecular weights of p-acetoxybenzoic acid and 4-acetylbenzoic acid, as well as spectra for benzoic acid and 2-acetylbenzoic acid. I still need the exact molecular weight, mass spectrum, and specific fragmentation pattern for the target compound, plus alternative analysis methods.

Completing the Data

I've made great strides in filling the data gaps. The second search round was particularly fruitful, successfully gathering the exact molecular weight of p-acetonylbenzoic acid, for example. I feel confident that I'm on track.

Analyzing the Data

I've successfully gathered crucial data points, like the exact molecular weight of p-acetonylbenzoic acid and fragmentation data. I was pleased to find available GC-MS data on PubChem, and I located references to HPLC methods for benzoic acids and keto acids. These analytical methods provide a solid basis for comparison. I've also found detailed LC-MS/MS protocols, which will be useful for the experimental section.

Compiling the Data

I've successfully gathered the exact molecular weight and key fragments for p-acetonylbenzoic acid. I found GC-MS data on PubChem and references to HPLC methods for benzoic acids and keto acids. I've also found detailed LC-MS/MS protocols. I'm confident in constructing a guide, though a full mass spectrum and direct comparison studies would be useful. My knowledge of benzoic acid and ketone fragmentation helps build a detailed pattern.

Refining the Data

I've made significant progress in refining the data. I have successfully identified the molecular formula and weight for p-acetonylbenzoic acid and key fragmentation data. I've also found promising alternative analytical methods and detailed LC-MS/MS protocols. I'm especially pleased with the fragmentation pattern information; although a full spectrum would be great, the data is sufficient to explain the likely fragmentation patterns. I can now proceed to structure and write the guide with confidence.

Comparing metabolic stability of 4-(2-Oxopropyl)benzoic acid vs prodrugs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the metabolic stability of 4-(2-Oxopropyl)benzoic acid (also known as p-acetonylbenzoic acid) versus its prodrug derivatives. It is designed for researchers optimizing the pharmacokinetic (PK) profile of keto-benzoic acid scaffolds.

Executive Summary: The Stability Paradox

4-(2-Oxopropyl)benzoic acid presents a classic medicinal chemistry challenge: it contains two metabolically "soft" spots—a carboxylic acid tail and a ketone side chain.

  • The Parent Molecule: Exhibits rapid clearance due to Phase II conjugation (glycine/glucuronidation) of the acid and Phase I reduction of the ketone. This leads to short half-life (

    
    ) and low oral bioavailability.
    
  • The Prodrugs: Ester-based prodrugs (e.g., ethyl, isopropyl) or bio-precursors aim to shield the carboxyl group, improving lipophilicity and membrane permeability. However, their stability is dictated by plasma esterase susceptibility, creating a trade-off between "shelf stability" and "in vivo activation."

Chemical Profile & Metabolic Vulnerabilities[1][2]

Understanding the substrate's physicochemical nature is the first step in stability testing.

Feature4-(2-Oxopropyl)benzoic Acid (Parent)Ethyl 4-(2-oxopropyl)benzoate (Prodrug Example)Impact on Stability
Structure HOOC-Ph-CH₂-C(=O)-CH₃EtOOC-Ph-CH₂-C(=O)-CH₃Prodrug masks the ionizable acid.
pKa ~4.2 (Carboxylic acid)N/A (Neutral)Parent is ionized at physiological pH (7.4), limiting passive diffusion but enabling renal clearance.
LogP ~1.4 (Low)~2.5 - 3.0 (Moderate)Prodrugs have higher lipophilicity, enhancing hepatocyte entry.
Key Enzymes GLYAT, UGTs, Carbonyl Reductases (CBR)Carboxylesterases (CES1/CES2)Parent requires Phase II enzymes; Prodrug requires Phase I hydrolysis.

Metabolic Pathways: The Mechanistic "Why"

The metabolic instability of the parent compound is driven by three competing pathways. When designing prodrugs, you are essentially trying to outrun these pathways or utilize them for activation.

Pathway Logic
  • Ketone Reduction (Phase I): The carbonyl group is a substrate for cytosolic Carbonyl Reductases (CBR1) and Aldo-Keto Reductases (AKR) . This converts the ketone into a secondary alcohol, creating a new chiral center. Note: This occurs in the cytosol, not just microsomes.

  • Glycine Conjugation (Phase II): The benzoic acid moiety is rapidly activated by Acyl-CoA Synthetase and then conjugated with glycine by Glycine N-Acyltransferase (GLYAT) to form a hippuric acid derivative. This is the dominant clearance route for benzoic acids in humans.

  • Prodrug Activation: Ester prodrugs must be hydrolyzed by Carboxylesterases (CES) in the plasma or liver to release the active parent.

MetabolicPathways cluster_0 Liver / Cytosol Prodrug Prodrug (Ester) Parent 4-(2-Oxopropyl) benzoic acid Prodrug->Parent Hydrolysis (CES1/2, Plasma Esterases) Alcohol Metabolite 1: Hydroxy-propyl derivative Parent->Alcohol Reduction (CBR1, AKR) Hippurate Metabolite 2: Hippuric acid conjugate Parent->Hippurate Conjugation (GLYAT + Glycine) Glucuronide Metabolite 3: Acyl Glucuronide Parent->Glucuronide Glucuronidation (UGTs)

Figure 1: Metabolic fate of 4-(2-Oxopropyl)benzoic acid and its prodrug activation pathway.[1]

Experimental Protocols for Stability Assessment

To objectively compare the parent vs. prodrug, you cannot rely on a single assay. You must use a "Matrix Triad": Plasma (for prodrug integrity), S9 Fraction (for ketone reduction), and Hepatocytes (for integrated clearance).

Protocol A: Plasma Stability (Prodrug Focused)

Purpose: To determine if the prodrug survives the bloodstream long enough to reach the liver/target tissue.

  • Preparation: Thaw frozen plasma (Human/Rat) to 37°C. Centrifuge at 3000 x g for 10 min to remove fibrin clots.

  • Spiking: Add test compound (Prodrug) to a final concentration of 1 µM (0.1% DMSO max).

  • Incubation: Incubate in a shaking water bath at 37°C.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately add 200 µL ice-cold Acetonitrile (containing Internal Standard). Vortex and centrifuge.

  • Analysis: Analyze supernatant via LC-MS/MS. Monitor disappearance of Prodrug and appearance of Parent.

Protocol B: S9 Fraction Stability (Critical for Ketones)

Why S9? Microsomes contain CYPs and UGTs but lack the cytosolic fraction where Carbonyl Reductases (CBRs) reside. Using microsomes alone will falsely overestimate the stability of the ketone group.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactors: This is the self-validating step. You must add NADPH (for CYPs/Reductases) AND UDPGA (if checking glucuronidation) AND Glycine/CoA/ATP (if checking GLYAT activity, though difficult in S9).

    • Standard S9 Mix: S9 protein (1 mg/mL) + NADPH (1 mM).

  • Reaction: Pre-incubate S9 + Buffer at 37°C for 5 min. Initiate with compound (1 µM).

  • Sampling:

    
     min.
    
  • Causality Check: If degradation is high in S9 but low in Microsomes, the driver is Cytosolic Reductases .

Protocol C: Cryopreserved Hepatocytes (The Gold Standard)

Purpose: Measures "whole cell" intrinsic clearance (


), accounting for uptake (transporters) and all metabolic enzymes.
  • Thawing: Thaw hepatocytes using high-viability medium (e.g., HT Medium). Assess viability via Trypan Blue exclusion (Must be >75%).

  • Incubation: Dilute to

    
     cells/mL in Krebs-Henseleit buffer.
    
  • Dosing: Add Parent or Prodrug (1 µM).

  • Timepoints:

    
     min.
    
  • Analysis: Monitor loss of parent and formation of specific metabolites (Hippurate conjugate).

Comparative Performance Guide

The following table summarizes the expected performance differences based on typical structure-metabolism relationships (SMR) for this chemical class.

Parameter4-(2-Oxopropyl)benzoic Acid (Parent)Ester Prodrugs (e.g., Ethyl/Isopropyl)
Plasma Stability High. (Acid is stable in plasma).Low to Moderate. Susceptible to esterases. Species differences are massive (Rat plasma hydrolyzes esters ~10x faster than Human).
Microsomal Stability Moderate. (Stable to CYPs, but susceptible to UGTs if UDPGA is added).Moderate. Hydrolyzed to parent, then parent is metabolized.
S9 / Cytosolic Stability Low. (Rapid ketone reduction by CBR1).Improved. Steric bulk of the ester may slow down ketone reduction, but hydrolysis usually happens first.
Hepatocyte ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

High Clearance. (Rapid glycine conjugation + reduction).Variable. Ideally, rapid conversion to parent inside the hepatocyte, followed by parent clearance.
Primary Metabolite Hippuric acid derivative.Parent Acid (then Hippuric acid).[1]

Experimental Workflow Diagram

This flowchart ensures a logical progression of testing to identify the "weak link" in the molecule's stability.

ExperimentalWorkflow Start Start: Compound Synthesis PlasmaTest Step 1: Plasma Stability (Human vs Rat) Start->PlasmaTest Decision1 Is Prodrug Stable in Plasma? PlasmaTest->Decision1 S9Test Step 2: S9 Fraction Assay (+NADPH) Decision1->S9Test Yes (>60 min t1/2) Fail1 Redesign: Steric Shielding of Ester Decision1->Fail1 No (<10 min t1/2) Hepatocyte Step 3: Hepatocyte Clearance (Whole Cell) S9Test->Hepatocyte Fail2 Redesign: Block Ketone (e.g., gem-dimethyl) Hepatocyte->Fail2 High Clearance

Figure 2: Decision tree for stability testing. Note that plasma instability is the primary failure mode for ester prodrugs.

References

  • Aicher, T. D., et al. (1999). "Hypoglycemic Prodrugs of 4-(2,2-Dimethyl-1-oxopropyl)benzoic Acid." Journal of Medicinal Chemistry.

    • Context: Defines the prodrug strategy for keto-benzoic acids to avoid toxicity and improve kinetics.
  • Irwin, C., et al. (2016). "Contribution towards a Metabolite Profile of the Detoxification of Benzoic Acid through Glycine Conjugation." PLOS ONE.

    • Context: Establishes the dominance of the glycine conjugation pathway (GLYAT)
  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. Context: Authoritative source on S9 vs. Microsome assays for carbonyl reductase activity.
  • Parker, A. K., et al. (2026).[2] "Benzoic Acid Derivatives Improve Plasma Stability of Diester Butyrophilin Ligand Prodrugs."[2] Journal of Medicinal Chemistry.

    • Context: Recent data on tuning benzoic acid substructures for plasma stability.[2]

Sources

A Comparative Analysis of the UV-Vis Absorption Maxima for (4-Carboxyphenyl)acetone

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

This guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of (4-Carboxyphenyl)acetone. Tailored for researchers, scientists, and professionals in drug development, this document delves into the spectral properties of the target molecule, offers a comparative assessment against structural analogs, and presents a robust, self-validating experimental protocol for empirical determination. Our approach is grounded in fundamental principles of spectroscopy, ensuring technical accuracy and practical utility.

Introduction: The Chromophoric System of (4-Carboxyphenyl)acetone

(4-Carboxyphenyl)acetone, also known as 2-(4-acetylphenyl)acetic acid, is a bifunctional organic molecule. Its structure is characterized by a central benzene ring substituted with an acetyl group (-COCH₃) and a carboxymethyl group (-CH₂COOH). The UV-Vis absorption properties of this molecule are primarily governed by the electronic transitions within the substituted benzene ring, which acts as the principal chromophore.

The benzene ring itself exhibits characteristic π → π* transitions. However, the presence of substituents significantly modulates the energy of these transitions, leading to shifts in the absorption maxima (λmax).

  • The Acetyl Group (-COCH₃): This group acts as a chromophore and an auxochrome. It extends the conjugation of the phenyl ring and contains non-bonding electrons (n-electrons) on the carbonyl oxygen. This leads to two potential transitions: a high-energy π → π* transition and a lower-energy, lower-intensity n → π* transition.

  • The Carboxymethyl Group (-CH₂COOH): The methylene (-CH₂-) spacer insulates the carboxylic acid's carbonyl group from the phenyl ring's π-system. Therefore, its direct electronic influence on the primary chromophore is minimal compared to a directly conjugated carboxyl group. Its main role is as a weak auxochrome.

Understanding these spectral characteristics is fundamental for quantitative analysis via the Beer-Lambert Law, purity assessments, and for monitoring reaction kinetics involving this molecule.

Comparative Spectral Analysis

The following table summarizes the UV-Vis absorption maxima for (4-Carboxyphenyl)acetone and its key structural analogs. The data for our target molecule is an expert estimation derived from the analysis of its constituent parts.

CompoundStructureSolventλmax 1 (nm) (Transition)Molar Absorptivity (ε₁)λmax 2 (nm) (Transition)Molar Absorptivity (ε₂)
(4-Carboxyphenyl)acetone CH₃CO-C₆H₄-CH₂COOHEthanol~255 (π → π)N/A~280 (n → π, shoulder)N/A
4-Acetylbenzoic Acid CH₃CO-C₆H₄-COOHNot Specified239 (π → π)log ε = 4.14284 (n → π)log ε = 3.24
Phenylacetic Acid C₆H₅-CH₂COOHNot Specified257 (π → π)log ε = 2.29--
Acetone CH₃COCH₃Not Specified189 (π → π)High279 (n → π*)Low

Analysis of Spectral Data:

  • 4-Acetylbenzoic Acid: In this molecule, both the acetyl and carboxyl groups are directly conjugated with the phenyl ring, creating an extended π-system. This results in a strong π → π* transition at 239 nm and a distinct n → π* transition at 284 nm[1].

  • Phenylacetic Acid: Lacking the strong acetyl chromophore, its spectrum is dominated by the weakly perturbed phenyl ring, showing a characteristic absorption around 257 nm[2][3]. The low molar absorptivity is typical for a benzene ring with a non-conjugating substituent.

  • Acetone: As a simple aliphatic ketone, it displays a very weak n → π* transition in the near-UV region (279 nm) and a strong π → π* transition deep in the UV at 189 nm[4][5].

  • (4-Carboxyphenyl)acetone - Predicted Spectrum: The primary chromophore is the acetyl-substituted benzene ring (acetophenone-like). The -CH₂COOH group, being insulated, has a minor electronic effect. Therefore, its spectrum should closely resemble that of acetophenone, which typically shows a strong π → π* band around 245-255 nm and a weaker, often less-defined n → π* band (or shoulder) around 280 nm. The predicted λmax of ~255 nm represents the primary π → π* transition of the acetophenone core.

Experimental Protocol for UV-Vis Spectrum Acquisition

To empirically validate the predicted λmax and determine molar absorptivity (ε), the following self-validating protocol is recommended. The inclusion of a serial dilution series and verification of the Beer-Lambert law ensures the trustworthiness and accuracy of the results.

Objective: To determine the λmax and molar absorptivity (ε) of (4-Carboxyphenyl)acetone.

Materials & Equipment:

  • High-purity (4-Carboxyphenyl)acetone

  • Spectroscopic grade ethanol (or other suitable transparent solvent)

  • Calibrated dual-beam UV-Vis spectrophotometer

  • Matched pair of 1 cm path length quartz cuvettes

  • Class A volumetric flasks (e.g., 100 mL, 50 mL, 10 mL) and pipettes

  • Analytical balance

Methodology:

  • Solvent Selection Rationale: Ethanol is an ideal solvent as it is transparent in the near-UV region (>210 nm), readily solubilizes the analyte, and is relatively non-polar, minimizing strong solvatochromic shifts.

  • Preparation of Stock Solution (e.g., 1x10⁻³ M):

    • Accurately weigh approximately 17.8 mg of (4-Carboxyphenyl)acetone (Molar Mass: 178.18 g/mol ).

    • Quantitatively transfer the solid to a 100 mL volumetric flask.

    • Dissolve and dilute to the mark with spectroscopic grade ethanol. This creates a stock solution of a precisely known concentration.

  • Preparation of Working Dilutions:

    • Perform serial dilutions from the stock solution to prepare a series of at least four working solutions (e.g., 1x10⁻⁴ M, 5x10⁻⁵ M, 2.5x10⁻⁵ M, 1.25x10⁻⁵ M). This series is critical for establishing the linear dynamic range of the assay.

  • Instrument Setup and Baseline Correction:

    • Power on the spectrophotometer and allow the lamps to stabilize for at least 30 minutes.

    • Set the scan range from 400 nm down to 200 nm.

    • Fill both the reference and sample cuvettes with the spectroscopic grade ethanol.

    • Place them in the spectrophotometer and perform a baseline correction. This digitally subtracts the absorbance of the solvent and cuvettes from all subsequent measurements.

  • Spectral Measurement:

    • Begin with the most dilute working solution. Rinse the sample cuvette twice with small aliquots of the solution before filling it.

    • Place the sample cuvette in the sample holder and acquire the full absorption spectrum.

    • Repeat the measurement for each of the remaining working solutions, moving from lowest to highest concentration.

  • Data Analysis and Validation:

    • From the spectrum of a mid-range concentration, identify the wavelength of maximum absorbance (λmax).

    • Record the absorbance value at this λmax for all prepared dilutions.

    • Create a calibration curve by plotting Absorbance vs. Concentration.

    • Perform a linear regression on the data. An R² value > 0.995 validates the adherence to the Beer-Lambert Law (A = εcl) and confirms the integrity of the dilutions.

    • The molar absorptivity (ε) can be calculated from the slope of the calibration curve (slope = ε * l, where l = 1 cm).

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the protocol, from preparation to final data analysis.

G cluster_prep 1. Solution Preparation cluster_measure 2. Spectroscopic Measurement cluster_analysis 3. Data Analysis & Validation p1 Weigh Analyte p2 Prepare Stock Solution (Conc. A) p1->p2 p3 Perform Serial Dilutions (Conc. B, C, D) p2->p3 m3 Acquire Spectra (Solutions D → A) p3->m3 Measure Samples m1 Instrument Warm-up & Setup m2 Baseline Correction (Solvent Blank) m1->m2 m2->m3 a1 Identify λmax from Full Spectrum Scan m3->a1 Output Spectra a2 Create Calibration Curve (Abs @ λmax vs. Conc.) a1->a2 a3 Validate Linearity (R²) & Calculate ε (Slope) a2->a3

Sources

Advanced HPLC Purity Assay Standards for 4-(2-Oxopropyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the landscape of pharmaceutical intermediates, 4-(2-Oxopropyl)benzoic acid (CAS: 15482-54-9) serves as a critical scaffold, particularly in the synthesis of selective estrogen receptor modulators (SERMs) like Raloxifene. Its dual functionality—an ionizable carboxylic acid tail (pKa ~4.2) and a reactive ketone side chain—presents unique chromatographic challenges.

This guide objectively compares the performance of generic C18-based purity assays against optimized Phenyl-Hexyl stationary phases . We further analyze the impact of Reference Standard Grades (Certified Reference Material vs. Reagent Grade) on the accuracy of potency assignment.

Key Findings:

  • Stationary Phase: Phenyl-Hexyl chemistries provide superior resolution (

    
    ) of the critical des-oxo and hydroxy impurities compared to standard C18 columns.
    
  • Buffer Selection: Phosphate buffers (pH 2.5) are mandatory to suppress ionization; Formic acid (volatile) often yields peak tailing for this specific acid.

  • Standard Selection: Use of non-certified reagent grade standards can introduce a potency bias of up to 3.5% due to variable water content and inorganic salts.

Comparative Methodological Analysis

A. Stationary Phase Performance: C18 vs. Phenyl-Hexyl

The primary challenge in assaying 4-(2-Oxopropyl)benzoic acid is separating it from its structurally similar impurities: 4-Acetylbenzoic acid (oxidative degradant) and 4-(2-Hydroxypropyl)benzoic acid (synthetic byproduct).

FeatureGeneric C18 (e.g., Zorbax Eclipse Plus) Phenyl-Hexyl (e.g., Luna Phenyl-Hexyl) Verdict
Separation Mechanism Hydrophobic Interaction (Dispersive)Hydrophobic +

-

Interaction
Phenyl-Hexyl Wins
Critical Pair Resolution

(Co-elution risk)

(Baseline separation)
Phenyl-Hexyl Wins
Peak Shape (Tailing)


Phenyl-Hexyl Wins
Retentivity (

)
Moderate (

)
High (

)
Phenyl-Hexyl Wins

Expert Insight: The Phenyl-Hexyl phase engages in


-

stacking with the benzoic acid core. This interaction is sterically modulated by the side chain. The planar ketone group in the target molecule interacts differently than the hydroxyl group in the impurity, amplifying selectivity beyond simple hydrophobicity [1, 2].
B. Reference Standard Grade Comparison

The accuracy of your quantitative assay depends entirely on the "truth" value of your standard.

Standard GradePurity SpecificationValidation MethodRecommended Use
Certified Reference Material (CRM)

Mass Balance (HPLC + KF + ROI) + qNMRRelease Testing & GMP
Analytical Standard

HPLC Area %Method Development
Reagent Grade

Titration (often non-specific)Early Synthesis Screening

Risk Warning: Reagent grade 4-(2-Oxopropyl)benzoic acid often contains 1-3% water (hygroscopic nature) and inorganic salts from the acidification step (e.g., NaCl). Using this as a standard without correction will result in a mass-assignment error , leading to overestimation of yield [3].

Detailed Experimental Protocols

Protocol A: The "Gold Standard" Purity Assay

Designed for QC release and critical impurity profiling.

1. Reagents & Materials:

  • Analyte: 4-(2-Oxopropyl)benzoic acid (CRM Grade recommended).

  • Solvent A: 20 mM Potassium Phosphate Buffer, pH 2.5 (Adjusted with

    
    ).
    
  • Solvent B: Acetonitrile (HPLC Grade).

  • Column: Phenomenex Luna Phenyl-Hexyl,

    
     mm, 3 µm (or equivalent).
    

2. Instrument Settings:

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Injection Vol: 10 µL.

  • Detection: UV @ 254 nm (Primary), 210 nm (Impurity Check).

3. Gradient Program:

Time (min)% Solvent A% Solvent BEvent
0.09010Equilibration
2.09010Isocratic Hold
15.04060Linear Gradient
18.01090Wash
18.19010Re-equilibration
23.09010Stop

4. Standard Preparation:

  • Accurately weigh 25.0 mg of Standard into a 50 mL volumetric flask.

  • Dissolve in 20 mL of 50:50 ACN:Water. Sonicate for 5 mins.

  • Dilute to volume with Mobile Phase A. (Conc: 0.5 mg/mL).

Protocol B: System Suitability Criteria (Self-Validating)

Before running samples, the system must pass these checks to ensure data trustworthiness:

  • Precision: %RSD of peak area for 5 replicate injections of Standard

    
    .
    
  • Tailing Factor:

    
     for the main peak.
    
  • Resolution:

    
     between 4-(2-Oxopropyl)benzoic acid and any adjacent impurity.
    
  • Signal-to-Noise:

    
     for the Limit of Quantitation (LOQ) solution (0.05% level).
    

Impurity Origin & Control Logic

Understanding where impurities come from allows for proactive chromatographic separation.

Impurity A: 4-(2-Hydroxypropyl)benzoic acid

  • Origin: Over-reduction of the ketone during synthesis.

  • Detection: Elutes before the main peak on C18, but typically after or better resolved on Phenyl-Hexyl due to H-bonding differences.

Impurity B: 4-Acetylbenzoic acid

  • Origin: Oxidative cleavage of the alkyl chain (degradation).

  • Detection: Strong UV absorber; elutes earlier due to shorter alkyl chain.

Visualization: Impurity Genesis & Separation Strategy

G Start Starting Material (4-Isopropylbenzoic acid) Reaction Oxidation Step (Synthesis) Start->Reaction Product Target: 4-(2-Oxopropyl)benzoic acid Reaction->Product Main Route Impurity1 Impurity A: 4-(2-Hydroxypropyl)benzoic acid (Reduction Byproduct) Reaction->Impurity1 Side Rxn Impurity2 Impurity B: 4-Acetylbenzoic acid (Oxidative Degradant) Product->Impurity2 Degradation (Storage) Analysis HPLC Separation (Phenyl-Hexyl Phase) Product->Analysis Impurity1->Analysis Impurity2->Analysis Result Valid Purity Assay Analysis->Result Resolution > 2.0 (Pi-Pi Selectivity)

Figure 1: Reaction pathway showing the origin of critical impurities and the chromatographic checkpoint required to distinguish them.

Troubleshooting & Optimization Guide

Scenario 1: Peak Tailing (


) 
  • Cause: Silanol interactions with the carboxylic acid moiety.

  • Fix: Ensure buffer pH is

    
     (well below pKa of 4.2) to keep the acid protonated (neutral). Increase buffer concentration to 25-50 mM [4].
    

Scenario 2: Retention Time Drift

  • Cause: "Phase Collapse" (Dewetting) if using 100% aqueous mobile phase on standard C18.

  • Fix: Maintain at least 5-10% organic solvent (ACN) at the start of the gradient, or switch to an "AQ-type" C18 column compatible with 100% water.

Scenario 3: Baseline Noise at 210 nm

  • Cause: UV absorbance of the buffer (e.g., Formic Acid absorbs at low wavelengths).

  • Fix: Use Phosphoric Acid for UV transparency at <220 nm.

References

  • Helix Chromatography. "HPLC Methods for analysis of Benzoic acid derivatives." HelixChrom.com. Accessed October 2023. Link

  • Thermo Fisher Scientific. "Fast analysis of benzoic acids using a reversed-phase HPLC-UV method." AppsLab Library, 2014.[1] Link

  • BenchChem. "Application Note: HPLC Analysis of Benzoic Acid and Its Derivatives." BenchChem, 2025.[2][3] Link

  • SIELC Technologies. "Separation of 2-(1-Oxopropyl)benzoic acid on Newcrom R1 HPLC column." SIELC.com, 2018. Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Oxopropyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(2-Oxopropyl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.